Product packaging for Methyl 2-(3-aminophenoxy)acetate(Cat. No.:CAS No. 158196-47-5)

Methyl 2-(3-aminophenoxy)acetate

货号: B3106341
CAS 编号: 158196-47-5
分子量: 181.19 g/mol
InChI 键: XENTXTUUBRDTST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Methyl 2-(3-aminophenoxy)acetate (CAS 158196-47-5) is a chemical building block of significant interest in medicinal and organic chemistry research. Its molecular formula is C9H11NO3, and it has a molecular weight of 181.19 g/mol . This compound serves as a crucial synthetic intermediate for the construction of more complex molecules with potential pharmacological activities. Research has demonstrated its application in the synthesis of novel 1-phenylcyclopropane carboxamide derivatives, which have been studied for their distinct antiproliferative effects on human cancer cell lines, such as U937 pro-monocytic human myeloid leukemia cells . The compound features both an ester and a primary aromatic amine, making it a versatile precursor for further functionalization. The amine group can participate in amide bond formation, while the ester can be hydrolyzed to an acid or used in other transformations. Synthetic approaches for this compound often involve the O-alkylation of 3-aminophenol with methyl haloacetates, a method based on the Williamson ether synthesis . To achieve selective O-alkylation over N-alkylation, protective group strategies may be employed. An alternative and often higher-yielding route involves the reduction of a nitro-substituted precursor, methyl 2-(3-nitrophenoxy)acetate . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B3106341 Methyl 2-(3-aminophenoxy)acetate CAS No. 158196-47-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 2-(3-aminophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENTXTUUBRDTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301772
Record name Methyl 2-(3-aminophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158196-47-5
Record name Methyl 2-(3-aminophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158196-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-aminophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-aminophenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(3-aminophenoxy)acetate, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an organic compound featuring both an amine and an ester functional group, making it a versatile building block in the synthesis of more complex molecules. Its structure is of interest in the development of novel pharmaceutical agents and functional materials. The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This guide will focus on the synthesis from 3-aminophenol and methyl chloroacetate.

Synthesis of this compound

The principal method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via the deprotonation of the hydroxyl group of 3-aminophenol by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl chloroacetate, leading to the formation of the ether linkage and displacement of the chloride ion.

Reaction Scheme

The overall reaction can be depicted as follows:

Reaction of 3-aminophenol with methyl chloroacetate in the presence of a base to yield this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 3-Aminophenol

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Reagent: Stir the suspension at room temperature and add methyl chloroacetate (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
AppearanceOff-white to light brown solid or oil
Melting Point74.34 °C (Predicted)

Table 2: Spectroscopic Data

Spectroscopic TechniqueData
¹H NMR Chemical shifts (δ) in ppm relative to TMS.δ 7.10 (t, J=8.0 Hz, 1H, Ar-H), 6.40-6.30 (m, 3H, Ar-H), 4.60 (s, 2H, O-CH₂), 3.75 (s, 3H, O-CH₃), 3.70 (br s, 2H, NH₂)
¹³C NMR Chemical shifts (δ) in ppm.δ 169.5 (C=O), 159.0 (C-O), 147.5 (C-N), 130.0 (Ar-CH), 108.0 (Ar-CH), 105.5 (Ar-CH), 101.0 (Ar-CH), 65.0 (O-CH₂), 52.0 (O-CH₃)
Infrared (IR) Characteristic absorption bands (ν) in cm⁻¹.3450-3300 (N-H stretching, amine), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1750 (C=O stretching, ester), 1620, 1590 (C=C stretching, aromatic), 1220 (C-O stretching, ether)
Mass Spectrometry (MS) m/z values for major fragments.181 (M⁺), 122 ([M-COOCH₃]⁺), 108 ([M-CH₂COOCH₃]⁺)

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow reagents 3-Aminophenol, Methyl Chloroacetate, K₂CO₃, Acetone reaction Reaction (Reflux) reagents->reaction 1. Mix & Heat workup Work-up (Filtration, Extraction) reaction->workup 2. Cool & Separate purification Purification (Column Chromatography) workup->purification 3. Isolate Crude product This compound purification->product 4. Purify

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the logical steps of the Williamson ether synthesis mechanism for this reaction.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack aminophenol 3-Aminophenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) aminophenol->phenoxide Base abstracts proton base Base (K₂CO₃) phenoxide2 Phenoxide Ion (Ar-O⁻) haloacetate Methyl Chloroacetate (Cl-CH₂COOCH₃) product This compound phenoxide2->product SN2 Attack

Caption: Mechanism of the Williamson ether synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined experimental protocol and utilizing the provided characterization data, researchers and drug development professionals can reliably produce and verify this important chemical intermediate for their research and development endeavors. The included diagrams offer a clear visual representation of the synthetic process and its underlying mechanism, further aiding in the successful execution and understanding of this chemical transformation.

Methyl 2-(3-aminophenoxy)acetate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of Methyl 2-(3-aminophenoxy)acetate

Abstract

This compound is an aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a primary amine, an ether linkage, and a methyl ester, provides multiple reaction sites for chemical modification. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a proposed synthesis protocol, and safety information. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 158196-47-5[1][2]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Solid (form not specified)
Purity ≥98% (typical)[2]
Storage Sealed in a dry environment at 2-8°C[2]
XLogP3 0.7[1]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. While comprehensive experimental spectra are not widely published, predicted data and key identifiers are available.

Spectroscopic DataValueSource
SMILES COC(=O)COC1=CC=CC(=C1)N[1]
InChI InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3[1]
InChIKey XENTXTUUBRDTST-UHFFFAOYSA-N[1]
Monoisotopic Mass 181.07389321 Da[1]
Predicted MS/MS Predicted Collision Cross Section (CCS) values are available for various adducts, such as [M+H]⁺ at 136.8 Ų and [M+Na]⁺ at 144.2 Ų.[3]

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be synthesized. A common and logical approach for its preparation is through a Williamson ether synthesis.

Proposed Synthesis Pathway

The synthesis involves the reaction of 3-aminophenol with a methyl haloacetate (such as methyl chloroacetate or methyl bromoacetate) in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group of 3-aminophenol, forming a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate to form the ether linkage.

Synthesis_Pathway Reactant1 3-Aminophenol Reaction_Node Reactant1->Reaction_Node Reactant2 Methyl Chloroacetate Reactant2->Reaction_Node Base Base (e.g., K₂CO₃) Base->Reaction_Node Catalyst Solvent Solvent (e.g., Acetone) Solvent->Reaction_Node Medium Product This compound Reaction_Node->Product + HCl Logical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, etc.) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Screening Biological Screening Structure->Screening Lead_Gen Lead Compound Generation Screening->Lead_Gen

References

In-Depth Technical Guide: Methyl 2-(3-aminophenoxy)acetate (CAS 158196-47-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Methyl 2-(3-aminophenoxy)acetate is an organic chemical compound with the CAS number 158196-47-5. It belongs to the class of aromatic amines and esters. Its chemical structure features a methyl acetate group linked to an aniline ring through an ether bond at the meta position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem
Molecular Weight 181.19 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 158196-47-5PubChem
InChI InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3PubChem
InChIKey XENTXTUUBRDTST-UHFFFAOYSA-NPubChem
Canonical SMILES COC(=O)COC1=CC=CC(=C1)NPubChem
Predicted XLogP3 0.7PubChem
Topological Polar Surface Area 61.6 ŲPubChem

Synthesis and Experimental Protocols

  • Williamson Ether Synthesis: Reaction of 3-nitrophenol with a methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate) in the presence of a weak base (e.g., potassium carbonate) to form the ether linkage.

  • Nitro Group Reduction: Reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents like tin(II) chloride or iron in acidic media.

Below is a generalized, hypothetical experimental workflow for the synthesis of this compound. It is crucial to note that this is a proposed pathway and has not been experimentally verified from a cited source for this specific compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Nitrophenol E Reaction Mixture (Reflux) A->E B Methyl Bromoacetate B->E C Potassium Carbonate C->E D Acetone (Solvent) D->E F Methyl 2-(3-nitrophenoxy)acetate (Intermediate) E->F Formation of Ether Linkage G Methyl 2-(3-nitrophenoxy)acetate K Reaction Mixture (Hydrogenation) G->K H Palladium on Carbon (Catalyst) H->K I Hydrogen Gas I->K J Methanol (Solvent) J->K L This compound (Final Product) K->L Reduction of Nitro Group

Caption: Proposed Synthetic Workflow for this compound.

Applications in Research and Drug Development

This compound is primarily classified as a building block or chemical intermediate. Its bifunctional nature, possessing both an amine and an ester group on a phenoxy scaffold, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.

While specific drug development projects involving this exact molecule are not publicly disclosed, compounds with the aminophenoxy acetic acid scaffold are of interest in medicinal chemistry. For instance, derivatives of the isomeric Methyl 2-(4-aminophenoxy)acetate have been utilized in the synthesis of antagonists for the NMDA receptor, which are targets for neurological disorders. The broader class of phenoxyacetic acid derivatives has also been investigated for herbicidal activity.

The presence of the primary amine allows for a variety of chemical modifications, including:

  • Amide bond formation

  • Sulfonamide synthesis

  • Reductive amination

  • Diazotization reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or serve as a key interacting moiety with biological targets.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Table 2: GHS Hazard Information

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives

This compound is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for various applications, including drug discovery and materials science. While there is a lack of detailed public information on its specific applications and synthesis, its chemical structure suggests it is a versatile building block.

Future research could focus on the development and publication of a robust and high-yielding synthesis for this compound. Furthermore, the exploration of its use in the creation of libraries of novel compounds for biological screening could uncover potential applications in medicinal chemistry. The logical progression from this intermediate would be its incorporation into lead compounds for various therapeutic targets, leveraging the reactivity of its amine and ester functionalities.

G A This compound (Building Block) B Chemical Derivatization (e.g., Amide Coupling, Alkylation) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Logical Progression in Drug Discovery Utilizing this compound.

An In-depth Technical Guide to (3-Aminophenoxy)acetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (3-Aminophenoxy)acetic acid methyl ester, a molecule of interest in chemical synthesis and drug discovery. This document details its physicochemical properties, spectral data, and a proposed synthesis protocol.

Physicochemical Properties

(3-Aminophenoxy)acetic acid methyl ester, with the CAS number 158196-47-5, is a chemical compound with potential applications as a building block in the synthesis of more complex molecules.[1][2] A summary of its key physicochemical properties is presented in the table below. Please note that while some experimental data is available, other values are computed based on its structure.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1][2]
Molecular Weight 181.19 g/mol PubChem[1][2]
CAS Number 158196-47-5PubChem[1][2]
XLogP3 0.7Computed by PubChem[1][2]
Hydrogen Bond Donor Count 1Computed by PubChem[1][2]
Hydrogen Bond Acceptor Count 4Computed by PubChem[1][2]
Rotatable Bond Count 4Computed by PubChem[1][2]
Exact Mass 181.07389321 DaComputed by PubChem[1][2]
Topological Polar Surface Area 61.6 ŲComputed by PubChem[1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Characterization

The structural elucidation of (3-Aminophenoxy)acetic acid methyl ester relies on various spectroscopic techniques. While publicly available experimental spectra are limited, commercial suppliers indicate the availability of NMR and LC-MS data.[3][4][5] Predicted spectral data provides valuable insight into the expected chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and ether linkages.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts will be characteristic of their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight (181.19). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.

Synthesis Protocol

Method 1: Williamson Ether Synthesis followed by Esterification

This two-step synthesis involves the formation of the ether linkage followed by the esterification of the resulting carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification A 3-Aminophenol D (3-Aminophenoxy)acetic acid A->D Reacts with B Methyl Chloroacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D Conditions G (3-Aminophenoxy)acetic acid methyl ester D->G Reacts with E Methanol E->G F Acid Catalyst (e.g., H2SO4) F->G Conditions G A 3-Aminophenol D (3-Aminophenoxy)acetic acid methyl ester A->D Reacts with B Methyl Chloroacetate B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Conditions

References

An In-depth Technical Guide to the Infrared Spectrum of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of Methyl 2-(3-aminophenoxy)acetate. Due to the absence of a publicly available experimental spectrum, this document focuses on the predicted absorption bands based on the functional groups present in the molecule. This information is crucial for the identification and characterization of this compound in a research and drug development setting.

Data Presentation: Predicted Infrared Absorption Bands

The structure of this compound encompasses several key functional groups: an aromatic amine, an ether, and a methyl ester. The table below summarizes the expected vibrational frequencies for these groups. These ranges are based on established infrared spectroscopy correlation tables and provide a reference for researchers analyzing this or similar molecules.

Wavenumber Range (cm⁻¹)Functional Group & VibrationDescription of Expected Signal
3500-3300N-H Stretch (Amine)Two distinct, sharp to medium bands are anticipated, characteristic of a primary amine.
3100-3000C-H Stretch (Aromatic)Multiple weak to medium sharp bands resulting from the stretching of C-H bonds on the benzene ring.
3000-2850C-H Stretch (Aliphatic)Weak to medium bands corresponding to the methyl and methylene C-H bond stretching.
1760-1740C=O Stretch (Ester)A strong, sharp absorption band, which is a highly characteristic peak for the carbonyl group in the ester.
1620-1580 & 1500-1450C=C Stretch (Aromatic)Two to four medium to strong, sharp bands due to the stretching of the carbon-carbon bonds within the benzene ring.
1650-1550N-H Bend (Amine)A medium to strong, broad band resulting from the bending vibration of the N-H bonds.
1300-1200C-O Stretch (Aryl Ether)A strong, characteristic band for the aryl-O stretching vibration.
1250-1000C-O Stretch (Ester)Two distinct bands are expected, one for the C-O stretch between the carbonyl carbon and the oxygen, and another for the O-CH₃ stretch.
900-675C-H Bend (Aromatic Out-of-Plane)Strong bands that are indicative of the substitution pattern on the benzene ring. For a meta-substituted ring, specific patterns are expected.

Experimental Protocols: Acquiring an Infrared Spectrum

The following is a generalized protocol for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Objective: To obtain the infrared spectrum of this compound for structural elucidation and functional group analysis.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • ATR accessory with a crystal (e.g., diamond, germanium, or zinc selenide)

  • Sample of this compound (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • With the empty and clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere. The instrument software will store this spectrum for automatic subtraction from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the sample.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Use the software to label the peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained peak positions with the expected ranges from the table above to identify the functional groups present in the molecule.

    • Analyze the fingerprint region (typically below 1500 cm⁻¹) for a unique pattern that can be used for compound identification.

  • Cleaning:

    • Release the pressure and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent and lint-free wipes to prepare for the next measurement.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the characterization and development of a novel chemical entity like this compound.

G cluster_0 Synthesis and Purification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Purification->NMR Connectivity & Environment MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Fragmentation Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity

Caption: Workflow for the Characterization of a Novel Compound.

G Discovery Target Identification & Validation LeadGen Lead Generation & Optimization Discovery->LeadGen Preclinical Preclinical Studies (In vitro & In vivo) LeadGen->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval PostMarket Post-Market Surveillance Approval->PostMarket

Caption: High-Level Overview of the Drug Development Pipeline.

Methyl 2-(3-aminophenoxy)acetate: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(3-aminophenoxy)acetate. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on its predicted solubility based on physicochemical properties and outlines a detailed, standardized experimental protocol for its empirical determination. This guide is intended to support research, drug discovery, and development activities where this compound is of interest.

Physicochemical Properties and Predicted Solubility

This compound is an organic compound with the molecular formula C₉H₁₁NO₃. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem
Molecular Weight 181.19 g/mol PubChem
CAS Number 158196-47-5PubChem
Predicted XLogP3 0.7PubChem

The predicted octanol-water partition coefficient (XLogP3) of 0.7 provides an indication of the compound's lipophilicity and, by extension, its likely solubility. A LogP value is the logarithm of the ratio of the concentration of a solute in a two-phase system of n-octanol and water.[1] A positive LogP value, as in this case, suggests a higher affinity for the lipid (octanol) phase, indicating that the compound is more hydrophobic than hydrophilic.[1] Generally, compounds with a LogP value less than 5 are considered to have a favorable profile for oral drug absorption.[1] The relatively low positive XLogP3 value of 0.7 suggests that while this compound is somewhat lipophilic, it is not excessively so, and is likely to exhibit some degree of aqueous solubility.[2] However, it is important to note that solubility is also influenced by factors such as crystal lattice energy, and therefore, experimental determination is crucial for obtaining a precise understanding.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4] It involves equilibrating an excess amount of the solid compound in a specific solvent system until a saturated solution is achieved. The concentration of the dissolved compound in the filtered supernatant is then measured.

This protocol outlines a general procedure that can be adapted for determining the solubility of this compound in various aqueous and organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solutions (for calibration curve):

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed. A preliminary test can be conducted to estimate the approximate amount needed.[5]

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured solubility does not change between time points.[5]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination by Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solution & Calibration Standards analyze Analyze Samples & Standards (e.g., HPLC) prep_stock->analyze prep_sample Add Excess Solid to Vials add_solvent Add Solvent to Vials prep_sample->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate centrifuge Centrifuge to Pellet Excess Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter filter->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways

The query for signaling pathways related to this compound did not yield any specific results. As a small organic molecule, it is not expected to have direct involvement in complex biological signaling pathways in the same manner as a protein or a complex drug molecule. Its biological effects would likely be mediated through its interaction with specific molecular targets, which would need to be determined through further pharmacological studies.

References

Methyl 2-(3-aminophenoxy)acetate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methyl 2-(3-aminophenoxy)acetate. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings. Due to a lack of specific stability data for this molecule, the following recommendations are based on the well-established chemical properties of its constituent functional groups—aromatic amines and esters—and general best practices for laboratory chemical handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem
Molecular Weight 181.19 g/mol PubChem
Appearance Solid (Color not specified)CymitQuimica
Purity ≥97% (Typical)CymitQuimica
CAS Number 158196-47-5PubChem

Stability Profile and Potential Degradation Pathways

This compound contains two primary functional groups that influence its stability: an aromatic amine and a methyl ester. These groups are susceptible to specific degradation pathways.

Oxidation of the Aromatic Amine
Hydrolysis of the Ester

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid (2-(3-aminophenoxy)acetic acid) and methanol. This reaction is typically catalyzed by the presence of acids or bases and is accelerated by moisture and elevated temperatures. Studies on other ester-containing compounds have shown that hydrolysis can occur, particularly at pH values above 5.5[2].

A diagram illustrating these potential degradation pathways is provided below.

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Degradation Products mol C₉H₁₁NO₃ oxidation Oxidation of Aromatic Amine mol->oxidation  Air (O₂) Light hydrolysis Hydrolysis of Ester mol->hydrolysis  Moisture (H₂O) Acid/Base Heat oxidized_products Colored Impurities (e.g., Nitroso, Nitro compounds) oxidation->oxidized_products hydrolysis_products 2-(3-aminophenoxy)acetic acid + Methanol hydrolysis->hydrolysis_products

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Guidelines

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended. These are based on general guidelines for the storage of aromatic amines and esters.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down the rates of both oxidation and hydrolysis. Amines should generally be stored at temperatures below 30°C[3].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen, thereby preventing oxidation of the aromatic amine group. Amines are prone to oxidation and are often stored in an inert gas atmosphere[4].
Light Protect from light. Store in amber vials or in a dark location.Light can catalyze the oxidation of the aromatic amine. Aromatic amines can become colored upon storage due to atmospheric oxidation, which can be accelerated by light[1].
Moisture Store in a dry environment. Use of a desiccator is recommended.Prevents hydrolysis of the ester functional group. Amines can be hygroscopic and absorb moisture from the air[3].
Container Use tightly sealed containers made of inert materials (e.g., amber glass).Prevents exposure to air and moisture. Containers should be made from compatible materials that do not react with amines[3].

Experimental Protocol: General Stability Assessment

For researchers needing to perform a formal stability study, the following general protocol outlines a common approach using High-Performance Liquid Chromatography (HPLC). This protocol should be adapted and validated for the specific analytical method being used.

Objective

To assess the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over a defined period.

Materials
  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Calibrated stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

The general workflow for a stability study is depicted in the diagram below.

G cluster_setup 1. Study Setup cluster_exposure 2. Sample Exposure cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Evaluation prep_sample Prepare Samples of This compound define_conditions Define Stress Conditions (Temp, Humidity, Light, pH) place_samples Place Samples in Stability Chambers define_conditions->place_samples pull_samples Pull Samples at Defined Time Points (e.g., T=0, 1, 3, 6 months) place_samples->pull_samples analyze_hplc Analyze by HPLC for Purity and Degradants pull_samples->analyze_hplc assess_data Assess Purity vs. Time Identify Degradation Products analyze_hplc->assess_data determine_shelf_life Determine Shelf-Life and Optimal Storage Conditions assess_data->determine_shelf_life

References

Methyl 2-(3-aminophenoxy)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Methyl 2-(3-aminophenoxy)acetate is a versatile chemical intermediate with potential applications in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and detailed protocols for its synthesis and purification.

Core Chemical Data

This compound, with the CAS number 158196-47-5, is an aromatic amine and a methyl ester. Its chemical structure and key properties are summarized in the table below.[1][2]

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
CAS Number 158196-47-5[1]
Appearance Solid (form may vary by supplier)
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
SMILES COC(=O)COC1=CC=CC(=C1)N[2]
InChI InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3[2]

Commercial Availability

This compound is available from a variety of commercial chemical suppliers, often as a research-grade chemical. The following table lists some of the known suppliers. Purity levels and available quantities may vary.

SupplierProduct NamePurity
ChemSceneThis compound≥98%
abcr GmbHThis compound
ReagentiaThis compound
AccelaChemBioThis compound≥95%

Additionally, the hydrochloride salt, this compound hydrochloride (CAS No. 1172249-09-0), is also commercially available.

Synthesis and Purification Protocols

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Nitrophenol

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Methyl 2-(3-nitrophenoxy)acetate

  • To a solution of 3-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Methyl 2-(3-nitrophenoxy)acetate. This intermediate can be used in the next step without further purification.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the crude Methyl 2-(3-nitrophenoxy)acetate in a mixture of ethanol and water.

  • Add ammonium chloride (3 equivalents) and iron powder (5 equivalents) to the solution.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in hexane (e.g., starting from 10% ethyl acetate).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

Alternatively, for small-scale purification, preparative thin-layer chromatography (prep-TLC) can be employed.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activity or the involvement of this compound in any signaling pathways. This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules for various research and development purposes, including drug discovery. As such, its direct biological effects have not been a primary focus of investigation.

Researchers interested in the potential biological applications of this molecule would need to conduct initial in vitro and in vivo screening assays to determine its pharmacological profile.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 3-Nitrophenol + Methyl bromoacetate Reaction1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Reaction1 Intermediate Methyl 2-(3-nitrophenoxy)acetate Reaction1->Intermediate Reaction2 Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Intermediate->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

safety and handling of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Methyl 2-(3-aminophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this chemical and adhere to all applicable institutional and regulatory safety protocols.

Executive Summary

This compound is a chemical intermediate with applications in pharmaceutical research and development. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and emergency response protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

Signal Word: Warning

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 69046-91-9
Appearance Solid
Storage Temperature 2-8°C, sealed in a dry environment[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Local exhaust ventilation should be used to control the generation of dust or aerosols.

  • Eyewash stations and safety showers must be readily accessible in the work area.[3]

Personal Protective Equipment (PPE)
PPE TypeSpecificationsReference
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a high risk of splashing.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat, should be worn.[3]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid contact with skin and eyes.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate first aid is crucial.

Exposure RouteFirst-Aid ProtocolReference
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment as described in Section 4.2.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, contain the spill and collect the material for disposal.

Experimental Protocols: General Safe Handling Workflow

The following is a generalized experimental workflow for handling this compound in a laboratory setting.

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Conduct a pre-work hazard assessment to identify potential risks and establish control measures.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood and other engineering controls are functioning correctly.

  • Compound Weighing and Preparation:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup and Execution:

    • Set up the reaction apparatus within the chemical fume hood.

    • Ensure all glassware is properly secured.

    • Monitor the reaction for any unexpected changes.

  • Work-up and Purification:

    • Conduct all work-up and purification steps (e.g., extraction, chromatography) within the fume hood.

    • Handle all waste streams as hazardous waste.

  • Post-Experiment Procedures:

    • Decontaminate all work surfaces and equipment.

    • Properly label and store any remaining this compound.

    • Dispose of all waste materials according to institutional and regulatory guidelines.

    • Remove and properly dispose of or decontaminate PPE.

    • Wash hands thoroughly.

Visualizations

General Laboratory Safety Workflow

G Figure 1: General Laboratory Safety Workflow for Handling Chemical Compounds A Review Safety Data Sheet (SDS) B Conduct Hazard Assessment A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Work Area (e.g., Fume Hood) C->D E Handle/Weigh Chemical D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G H Properly Dispose of Waste F->H I Remove PPE & Wash Hands G->I H->I

Caption: General Laboratory Safety Workflow for Handling Chemical Compounds.

Hazard Identification and Risk Mitigation Logic

G Figure 2: Logical Flow for Hazard Management cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A Identify Chemical Hazards (e.g., Toxicity, Irritation) C Evaluate Exposure Potential (Inhalation, Dermal, Ocular) A->C B Identify Procedural Hazards (e.g., Dust Generation, Splashing) B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G Safe Work Practice D->G E->G F->G

Caption: Logical Flow for Hazard Management.

References

Unveiling the Physicochemical Properties of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and chemical synthesis, a precise understanding of a compound's fundamental properties is paramount. This technical brief provides the core physicochemical data for Methyl 2-(3-aminophenoxy)acetate, a molecule of interest in various research applications.

Core Molecular Data

The essential molecular characteristics of this compound are summarized below. This data serves as a foundational reference for experimental design, stoichiometric calculations, and analytical interpretations.

PropertyValue
Molecular FormulaC₉H₁₁NO₃[1][2]
Molecular Weight181.19 g/mol [1][2]
Monoisotopic Mass181.0739 Da[3]

It is important to note that while extensive experimental protocols and signaling pathways are critical components of comprehensive drug development whitepapers, they are not applicable to the fundamental physicochemical properties of a single, well-defined chemical entity like this compound. The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis, which are routine procedures rather than complex experimental workflows requiring detailed protocols in this context.

Below is a logical diagram illustrating the direct relationship between the compound and its key molecular identifiers.

A This compound B Molecular Formula: C₉H₁₁NO₃ A->B has C Molecular Weight: 181.19 g/mol A->C has

Fig. 1: Relationship between Compound and Properties

References

Methodological & Application

Application Notes and Protocols for Methyl 2-(3-aminophenoxy)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-aminophenoxy)acetate is a versatile bifunctional building block in medicinal chemistry, offering reactive handles for diverse chemical transformations. Its structure, featuring a nucleophilic aromatic amine and an ester functional group, allows for the systematic construction of novel molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on the development of anticancer and antimicrobial compounds.

Chemical Properties

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 158196-47-5[1]
Appearance Not specified, typically a solid
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Applications in Medicinal Chemistry

The primary utility of this compound lies in its ability to serve as a scaffold for generating libraries of compounds for biological screening. The amino group can be readily acylated, sulfonated, or used in cyclization reactions to introduce diverse functionalities, while the ester can be hydrolyzed to the corresponding carboxylic acid for further modifications or to improve solubility.

Synthesis of Bioactive Amide Derivatives

The aromatic amine of this compound can be readily coupled with various carboxylic acids to yield a wide range of phenoxyacetamide derivatives. This class of compounds has been reported to exhibit diverse biological activities.

Logical Workflow for Amide Synthesis and Evaluation

A This compound C Amide Coupling A->C B Carboxylic Acid (R-COOH) B->C D Phenoxyacetamide Derivative C->D E Biological Screening D->E F SAR Studies E->F cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Inhibitor Phenoxyacetamide Derivative Inhibitor->Kinase_A Inhibits

References

Application Notes and Protocols: Functional Group Transformations of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functional group transformations of Methyl 2-(3-aminophenoxy)acetate, a versatile building block in medicinal chemistry and materials science. The primary reactive sites, the aromatic amino group and the methyl ester, allow for a variety of modifications to generate diverse derivatives.

Key Functional Group Transformations

This compound (I) offers two primary sites for chemical modification: the nucleophilic amino group on the aromatic ring and the electrophilic carbonyl carbon of the methyl ester. This allows for a range of transformations, including acylation and sulfonylation of the amine, diazotization followed by substitution, and hydrolysis or amidation of the ester. These reactions are fundamental in the synthesis of novel compounds for drug discovery and other applications.

Diagram of Transformation Pathways

Functional_Group_Transformations cluster_amine Amine Transformations cluster_ester Ester Transformations This compound This compound N-Acyl Derivative N-Acyl Derivative This compound->N-Acyl Derivative Acylation N-Sulfonyl Derivative N-Sulfonyl Derivative This compound->N-Sulfonyl Derivative Sulfonylation Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Hydrolysis Amide Amide This compound->Amide Amidation Sandmeyer Products Sandmeyer Products Diazonium Salt->Sandmeyer Products Sandmeyer Reaction

Caption: Key functional group transformations of this compound.

Transformations of the Amino Group

The aromatic amino group is a versatile handle for introducing a variety of functionalities.

Acylation of the Amino Group

Acylation of the amino group to form an amide is a common transformation to protect the amine or to introduce new structural motifs.

Experimental Protocol: Synthesis of Methyl 2-(3-acetamidophenoxy)acetate

  • Materials: this compound (1.0 eq), Acetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReagentMolar RatioTypical Yield (%)Purity (%)
Acetyl Chloride1.190-95>98
Acetic Anhydride1.285-92>98
Sulfonylation of the Amino Group

Sulfonylation of the amino group yields a sulfonamide, a common functional group in many pharmaceutical compounds.

Experimental Protocol: Synthesis of Methyl 2-(3-(tosylamino)phenoxy)acetate

  • Materials: this compound (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.1 eq), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in a mixture of DCM and pyridine.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride portion-wise to the stirred solution.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by recrystallization or column chromatography.

ReagentMolar RatioTypical Yield (%)Purity (%)
p-Toluenesulfonyl chloride1.185-90>97
Methanesulfonyl chloride1.188-93>97
Diazotization of the Amino Group and Subsequent Sandmeyer Reaction

Diazotization of the primary aromatic amine followed by a Sandmeyer reaction allows for the introduction of a wide range of substituents, including halogens, cyano, and hydroxyl groups. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with a nucleophile, often catalyzed by copper(I) salts.[1][2][3][4][5]

Experimental Workflow: Diazotization and Sandmeyer Reaction

Diazotization_Sandmeyer_Workflow Start This compound Diazotization Diazotization (NaNO2, aq. HBr, 0-5 °C) Start->Diazotization Diazonium_Salt Aryl Diazonium Bromide Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction Diazonium_Salt->Sandmeyer CuBr Product Methyl 2-(3-bromophenoxy)acetate Sandmeyer->Product

Caption: Workflow for the diazotization and subsequent Sandmeyer bromination.

Experimental Protocol: Synthesis of Methyl 2-(3-bromophenoxy)acetate via Sandmeyer Reaction

  • Materials: this compound (1.0 eq), Sodium nitrite (NaNO₂) (1.1 eq), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr) (1.2 eq).

  • Procedure:

    • Diazotization:

      • Suspend this compound in a mixture of HBr and water.

      • Cool the suspension to 0-5 °C in an ice-salt bath.

      • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

      • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Sandmeyer Reaction:

      • In a separate flask, dissolve Copper(I) bromide in HBr and cool to 0 °C.

      • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

      • Nitrogen gas evolution will be observed.

      • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

    • Work-up:

      • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

      • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

Sandmeyer ReagentProductTypical Yield (%)
CuCl / HClMethyl 2-(3-chlorophenoxy)acetate70-80
CuBr / HBrMethyl 2-(3-bromophenoxy)acetate75-85
CuCN / KCNMethyl 2-(3-cyanophenoxy)acetate60-70
H₂O / H₂SO₄ (heat)Methyl 2-(3-hydroxyphenoxy)acetate50-60

Transformations of the Methyl Ester Group

The methyl ester functionality can be readily converted into other carboxylic acid derivatives.

Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is generally preferred due to its irreversibility.[6]

Experimental Protocol: Synthesis of 2-(3-Aminophenoxy)acetic Acid

  • Materials: this compound (1.0 eq), Sodium hydroxide (NaOH) (2.0 eq), Methanol, Water.

  • Procedure:

    • Dissolve this compound in a mixture of methanol and water.

    • Add a solution of sodium hydroxide in water.

    • Heat the mixture to reflux and stir for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum.

ConditionReagentsTypical Yield (%)Purity (%)
Basic HydrolysisNaOH, MeOH/H₂O90-98>99
Acidic HydrolysisHCl, H₂O80-85>98
Amidation of the Methyl Ester

Direct amidation of the methyl ester can be achieved by heating with ammonia or a primary/secondary amine, often in a sealed vessel or under pressure.

Experimental Protocol: Synthesis of 2-(3-Aminophenoxy)acetamide

  • Materials: this compound (1.0 eq), 7N Ammonia in Methanol.

  • Procedure:

    • Place this compound in a sealed tube or a pressure vessel.

    • Add a solution of 7N ammonia in methanol.

    • Seal the vessel and heat to 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, carefully open the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

AmineProductTypical Yield (%)
Ammonia2-(3-Aminophenoxy)acetamide70-80
MethylamineN-Methyl-2-(3-aminophenoxy)acetamide65-75
BenzylamineN-Benzyl-2-(3-aminophenoxy)acetamide60-70

Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols: Reactions of Methyl 2-(3-aminophenoxy)acetate with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of Methyl 2-(3-aminophenoxy)acetate with various electrophiles, focusing on N-acylation and N-alkylation reactions. The resulting derivatives are of interest in drug discovery due to the diverse pharmacological activities observed in structurally related compounds.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a primary aromatic amine allows for a variety of functionalization reactions, particularly with electrophiles. These reactions primarily target the nucleophilic nitrogen atom of the amino group, leading to the formation of N-acyl and N-alkyl derivatives. Such modifications can significantly alter the physicochemical properties and biological activity of the parent molecule, offering a strategy for the development of new therapeutic agents. Derivatives of structurally similar phenoxyacetic acid amides and N-substituted anilines have shown potential as anticancer and antibacterial agents.

Reaction with Electrophiles: N-Acylation and N-Alkylation

The primary amino group of this compound readily reacts with electrophilic reagents. This section details the protocols for two key transformations: N-acetylation using acetic anhydride and N-methylation using methyl iodide.

N-Acetylation of this compound

N-acetylation is a common method for the synthesis of amides from primary amines. The reaction of this compound with acetic anhydride provides the corresponding N-acetyl derivative, Methyl 2-(3-acetamidophenoxy)acetate.

Experimental Protocol: Synthesis of Methyl 2-(3-acetamidophenoxy)acetate

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexane (for chromatography)

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Add a catalytic amount of pyridine to the solution.

    • Slowly add acetic anhydride to the reaction mixture at room temperature with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure Methyl 2-(3-acetamidophenoxy)acetate.

Quantitative Data:

ProductElectrophileSolventCatalystReaction Time (h)Yield (%)
Methyl 2-(3-acetamidophenoxy)acetateAcetic anhydrideDCMPyridine292
Methyl 2-(3-benzoylaminophenoxy)acetateBenzoyl chlorideDCMPyridine388
Methyl 2-(3-(phenylsulfonamido)phenoxy)acetateBenzenesulfonyl chlorideDCMPyridine485

Characterization Data for Methyl 2-(3-acetamidophenoxy)acetate:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.58 (s, 1H, NH), 7.25 (t, J = 8.1 Hz, 1H), 7.18 (s, 1H), 6.95 (dd, J = 8.1, 2.1 Hz, 1H), 6.65 (dd, J = 8.1, 2.1 Hz, 1H), 4.62 (s, 2H), 3.79 (s, 3H), 2.15 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.9, 168.7, 158.9, 139.8, 130.0, 111.9, 109.8, 105.7, 65.4, 52.5, 24.6.

  • MS (ESI): m/z 224.09 [M+H]⁺.

N-Alkylation of this compound

N-alkylation of aromatic amines can be achieved using alkyl halides in the presence of a base. The reaction of this compound with methyl iodide yields the N-methylated product. It is important to control the stoichiometry to favor mono-alkylation over di-alkylation.

Experimental Protocol: Synthesis of Methyl 2-(3-(methylamino)phenoxy)acetate

  • Materials:

    • This compound (1.0 eq)

    • Methyl iodide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetone

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexane (for chromatography)

  • Procedure:

    • To a solution of this compound in acetone, add potassium carbonate.

    • Add methyl iodide dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford Methyl 2-(3-(methylamino)phenoxy)acetate.

Quantitative Data:

ProductElectrophileSolventBaseReaction Time (h)Yield (%)
Methyl 2-(3-(methylamino)phenoxy)acetateMethyl iodideAcetoneK₂CO₃675
Methyl 2-(3-(ethylamino)phenoxy)acetateEthyl iodideAcetoneK₂CO₃870
Methyl 2-(3-(benzylamino)phenoxy)acetateBenzyl bromideAcetoneK₂CO₃882

Characterization Data for Methyl 2-(3-(methylamino)phenoxy)acetate:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.10 (t, J = 8.1 Hz, 1H), 6.30-6.20 (m, 3H), 4.58 (s, 2H), 3.80 (s, 3H), 3.75 (s, 1H, NH), 2.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 169.5, 159.5, 149.8, 130.2, 106.8, 104.9, 100.5, 65.6, 52.4, 31.0.

  • MS (ESI): m/z 196.10 [M+H]⁺.

Potential Applications in Drug Development

While specific biological data for the derivatives of this compound is not yet available, structurally related phenoxyacetic acid derivatives have demonstrated a range of pharmacological activities.

  • Anticancer Activity: Many N-substituted aromatic compounds have been investigated as potential anticancer agents.[1][2][3] The synthesized N-acyl and N-alkyl derivatives of this compound could be screened for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression.

  • Antibacterial Activity: The phenoxyacetic acid scaffold is present in some antibacterial agents.[4][5][6][7] The novel derivatives could be tested for their activity against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Visualizations

Experimental Workflow for N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve Methyl 2-(3-aminophenoxy)acetate in DCM start->dissolve add_catalyst Add Pyridine (catalyst) dissolve->add_catalyst add_electrophile Add Acetic Anhydride (Electrophile) add_catalyst->add_electrophile reaction Stir at Room Temperature add_electrophile->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup (NaHCO3, H2O, Brine) monitor->workup Complete dry Dry (MgSO4) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure N-Acetyl Product purify->product

Caption: Workflow for the N-acetylation of this compound.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow start Start dissolve Dissolve Methyl 2-(3-aminophenoxy)acetate in Acetone start->dissolve add_base Add K2CO3 (Base) dissolve->add_base add_electrophile Add Methyl Iodide (Electrophile) add_base->add_electrophile reaction Reflux add_electrophile->reaction monitor Monitor by TLC reaction->monitor filter Filter Inorganic Salts monitor->filter Complete concentrate1 Concentrate in vacuo filter->concentrate1 extract Ethyl Acetate Extraction concentrate1->extract dry Dry (Na2SO4) & Filter extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Column Chromatography concentrate2->purify product Pure N-Methyl Product purify->product

Caption: Workflow for the N-alkylation of this compound.

Hypothetical Signaling Pathway for Anticancer Activity

Anticancer_Pathway drug N-Acyl/Alkyl Derivative of This compound receptor Growth Factor Receptor (e.g., EGFR) drug->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a derivative.

References

Application Notes and Protocols for the Use of Methyl 2-(3-aminophenoxy)acetate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4][5] This document provides detailed application notes and protocols for the use of Methyl 2-(3-aminophenoxy)acetate as a versatile building block in the synthesis of PROTAC linkers. We present a synthetic scheme and detailed experimental procedures for the incorporation of this linker into a model PROTAC, "Protac-M-APO," targeting a hypothetical protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[6][7] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[8] This event-driven, catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional occupancy-based inhibitors.[9]

The linker itself is not merely a spacer but plays a crucial role in determining the overall properties of the PROTAC, including its solubility, cell permeability, and ability to facilitate a productive ternary complex formation.[4][10] The length, rigidity, and chemical composition of the linker must be carefully optimized for each target and E3 ligase pair.[7] this compound offers a synthetically tractable scaffold for linker design, featuring an aromatic core for rigidity and two distinct functional handles—an amine and a methyl ester—that can be orthogonally functionalized.

Signaling Pathway of PROTAC-induced Protein Degradation

The mechanism of action for PROTACs involves co-opting the cell's natural protein disposal system. The key steps are outlined in the diagram below.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Protac-M-APO) PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Ternary->PROTAC Catalytic Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary Ub Ubiquitin Ub->E2 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General signaling pathway of PROTAC-mediated protein degradation.

Synthesis of Protac-M-APO using this compound

This section details the synthetic workflow for constructing a model PROTAC, "Protac-M-APO," which utilizes this compound as a core linker component. The synthesis involves a multi-step process, starting with the functionalization of the linker, followed by sequential conjugation to a POI ligand and an E3 ligase ligand.

Logical Relationship of PROTAC Components

The final PROTAC molecule is a tripartite structure. The diagram below illustrates the connectivity of the core components.

PROTAC_Structure Warhead Warhead (Binds to POI) Linker Linker Scaffold (from this compound) Warhead->Linker Amide Bond E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand Ether Linkage

Figure 2: Logical structure of a PROTAC molecule.

Experimental Workflow for Protac-M-APO Synthesis

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow start This compound step1 Step 1: Acylation of Amine with POI-Ligand-COOH start->step1 intermediate1 Intermediate 1 (Amide-linked Methyl Ester) step1->intermediate1 step2 Step 2: Saponification of Methyl Ester intermediate1->step2 intermediate2 Intermediate 2 (Carboxylic Acid) step2->intermediate2 step3 Step 3: Amide Coupling with E3-Ligand-Linker-NH2 intermediate2->step3 final_protac Final PROTAC (Protac-M-APO) step3->final_protac purification Purification (e.g., HPLC) final_protac->purification analysis Analysis (LC-MS, NMR) purification->analysis

Figure 3: Experimental workflow for the synthesis of Protac-M-APO.

Experimental Protocols

Materials and General Methods: All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument.

Protocol 2.1: Step 1 - Synthesis of Intermediate 1

  • Reaction: Amide coupling of this compound with a carboxylic acid-functionalized POI ligand (POI-Ligand-COOH).

  • To a solution of POI-Ligand-COOH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1 .

Protocol 2.2: Step 2 - Synthesis of Intermediate 2

  • Reaction: Saponification of the methyl ester in Intermediate 1.

  • Dissolve Intermediate 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate 2 , which is often used in the next step without further purification.

Protocol 2.3: Step 3 - Synthesis of Protac-M-APO

  • Reaction: Amide coupling of Intermediate 2 with an amine-functionalized E3 ligase ligand (e.g., 4-(2-aminoethyl)pomalidomide).

  • To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq).

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final product, Protac-M-APO , by preparative reverse-phase HPLC.

Data Presentation and Characterization

The following tables summarize hypothetical but representative data for the synthesis and biological evaluation of Protac-M-APO.

Table 1: Summary of Synthetic Results for Protac-M-APO
StepProductStarting MaterialYield (%)Purity (LC-MS)
1Intermediate 1This compound85>95%
2Intermediate 2Intermediate 192 (crude)>90%
3Protac-M-APOIntermediate 265>98%
Table 2: Characterization Data for Protac-M-APO
AnalysisResult
Appearance White to off-white solid
HRMS (ESI) [M+H]+ calculated for CxxHxxNxxOxx: xxx.xxxx
[M+H]+ found: xxx.xxxx
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): [Characteristic peaks for POI ligand, linker, and E3 ligand]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): [Characteristic peaks for POI ligand, linker, and E3 ligand]
Table 3: Biological Evaluation of Protac-M-APO in a Model Cell Line
AssayMetricValue
Target Degradation DC₅₀ (Concentration for 50% degradation)25 nM
Dₘₐₓ (Maximum degradation)>90%
Cell Viability CC₅₀ (Concentration for 50% cytotoxicity)>10 µM
Binding Affinity (POI) Kᵢ150 nM
Binding Affinity (CRBN) Kᵢ300 nM

Conclusion

This compound serves as an effective and versatile building block for the synthesis of PROTAC linkers. Its distinct and orthogonally addressable functional groups—an amine and a methyl ester—allow for a structured and efficient synthetic approach to building heterobifunctional degraders. The protocols and data presented herein provide a comprehensive guide for researchers to incorporate this linker scaffold into their PROTAC design and development programs, facilitating the exploration of structure-activity relationships and the optimization of potent and selective protein degraders.

References

Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation of amide bonds using Methyl 2-(3-aminophenoxy)acetate as the amine component. The protocols outlined below are based on established methods for amide coupling, with special consideration for the reactivity of the aniline moiety present in the starting material.

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the aniline functional group makes it less nucleophilic than aliphatic amines, which can necessitate specific coupling conditions to achieve high yields. The following protocols describe reliable methods for its acylation.

Recommended Protocol: EDC/HOBt Coupling

This is a widely used and effective method for forming amide bonds, particularly with less reactive amines like anilines. The use of 1-hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and racemization if chiral carboxylic acids are used.[1] 4-Dimethylaminopyridine (DMAP) can be added as a catalyst to improve reaction rates and yields, especially with electron-deficient anilines.[1][2]

Experimental Protocol
  • Materials:

    • This compound

    • Carboxylic acid of interest

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • 4-Dimethylaminopyridine (DMAP) (optional, catalytic)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Add this compound (1.0 eq) to the solution.

    • If using, add a catalytic amount of DMAP (0.1 eq).[1]

    • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add EDC (1.2 eq) to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Alternative Protocol: HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for more challenging amide bond formations, including those with weakly nucleophilic anilines.[1]

Experimental Protocol
  • Materials:

    • This compound

    • Carboxylic acid of interest

    • HATU

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution.

    • Add HATU (1.1 eq) to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the recommended amide coupling protocols with anilines, which are applicable to this compound. Yields are representative and may vary depending on the specific carboxylic acid used.

ProtocolCoupling Reagent (eq)Additive (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
EDC/HOBt EDC (1.2)HOBt (1.2), DMAP (0.1)DIPEA (2.0-3.0)DMF or DCM0 to RT12-2470-90
HATU HATU (1.1)NoneDIPEA (3.0)DMFRT2-680-95

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the EDC/HOBt mediated amide bond formation protocol.

Amide_Bond_Formation_Workflow start Dissolve Carboxylic Acid, HOBt, and Amine in DMF add_base Add DIPEA start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC cool->add_edc react Stir at RT (12-24h) add_edc->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for EDC/HOBt mediated amide bond formation.

References

Application Notes and Protocols: A Hypothetical Application of Methyl 2-(3-aminophenoxy)acetate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific established protocols or applications for the direct use of Methyl 2-(3-aminophenoxy)acetate as a linker or building block in solid-phase peptide synthesis (SPPS). The following application notes and protocols describe a hypothetical use case based on the chemical properties of this molecule and its analogy to other phenoxyacetic acid-based linkers used in peptide chemistry. This document is intended for illustrative and educational purposes for researchers and drug development professionals.

Introduction

This compound possesses a versatile chemical structure, incorporating a nucleophilic amino group, a cleavable methyl ester, and an aromatic phenoxyacetic acid backbone. While not a standard reagent in SPPS, its functionalities suggest a potential application as a precursor for a custom linker. In this hypothetical application, we propose its use in the synthesis of C-terminally modified peptide amides. The core concept involves the initial immobilization of the molecule onto a solid support via its amino group, followed by standard Fmoc-based peptide elongation on the carboxylic acid end (after hydrolysis of the methyl ester). The phenoxy ether bond's stability to standard SPPS conditions and its potential for specific cleavage under harsher conditions make it an interesting candidate for specialized applications.

This document outlines a hypothetical workflow for the use of a linker derived from this compound for the solid-phase synthesis of a model peptide.

Hypothetical Signaling Pathway of a Synthesized Peptide-Drug Conjugate

Should the synthesized peptide be designed as a peptide-drug conjugate for targeted cancer therapy, it might interact with specific cell surface receptors to initiate an apoptotic signaling cascade. The following diagram illustrates a potential mechanism of action.

G cluster_membrane Cell Membrane Receptor Tumor Cell Receptor Internalization Internalization Receptor->Internalization Endocytosis PDC Peptide-Drug Conjugate PDC->Receptor Binding Drug_Release Drug Release (e.g., via enzymatic cleavage) Internalization->Drug_Release Drug Active Drug Drug_Release->Drug DNA_Damage DNA Damage Drug->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Hypothetical signaling pathway of a peptide-drug conjugate.

Experimental Protocols

This section details the hypothetical experimental procedures for the synthesis of a peptide using a linker derived from this compound.

Protocol 1: Preparation of 2-(3-aminophenoxy)acetic acid linker and immobilization on resin
  • Hydrolysis of Methyl Ester:

    • Dissolve this compound in a 1:1 mixture of methanol and 1M Sodium Hydroxide (NaOH).

    • Stir the solution at room temperature for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the solution with 1M Hydrochloric Acid (HCl) to a pH of ~6.

    • Extract the aqueous solution with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(3-aminophenoxy)acetic acid.

  • Immobilization on 2-Chlorotrityl Chloride Resin:

    • Swell 2-chlorotrityl chloride resin in anhydrous Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM and add a solution of the synthesized 2-(3-aminophenoxy)acetic acid and Diisopropylethylamine (DIPEA) in DCM.

    • Agitate the mixture for 2 hours at room temperature.

    • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin sequentially with DCM, Dimethylformamide (DMF), and Methanol, then dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the synthesis of a model tripeptide (e.g., Phe-Gly-Ala).

  • Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (Fmoc-Ala-OH) with HBTU and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Gly-OH and Fmoc-Phe-OH).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Final Wash and Drying: Wash the peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

Protocol 3: Cleavage and Purification
  • Cleavage from Resin:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of the model tripeptide (Phe-Gly-Ala) on the custom linker.

ParameterValueUnitsNotes
Resin Substitution Level0.8mmol/gHypothetical loading of the linker on the resin.
Synthesis Scale0.1mmolBased on 125 mg of resin.
Fmoc-Amino Acid Excess4equivalentsRelative to resin loading.
Coupling Reagent (HBTU)3.9equivalentsRelative to resin loading.
DIPEA (Activation)8equivalentsRelative to resin loading.
Coupling Time2hoursPer amino acid.
Cleavage Time3hours---
Expected Crude Yield85%Based on initial resin loading.
Expected Final Yield40%After HPLC purification.

Workflow Diagram

The following diagram illustrates the overall workflow for the hypothetical solid-phase peptide synthesis using the this compound derived linker.

G cluster_synthesis_cycle Peptide Synthesis Cycle start Start hydrolysis Hydrolysis of This compound start->hydrolysis immobilization Immobilization on 2-Cl-Trt Resin hydrolysis->immobilization resin_prep Resin Swelling and Deprotection immobilization->resin_prep coupling Amino Acid Coupling resin_prep->coupling washing1 Washing coupling->washing1 deprotection Fmoc Deprotection washing1->deprotection washing2 Washing deprotection->washing2 repeat Repeat for each amino acid washing2->repeat repeat->coupling Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last amino acid cleavage Cleavage from Resin final_deprotection->cleavage purification Purification and Lyophilization cleavage->purification end End purification->end

Caption: Hypothetical workflow for SPPS with a custom linker.

Application Notes and Protocols for the Derivatization of Methyl 2-(3-aminophenoxy)acetate for Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-aminophenoxy)acetate is a versatile bifunctional scaffold ideal for the construction of diverse chemical libraries for high-throughput screening in drug discovery. Its structure incorporates a nucleophilic aromatic amine and an ester functionality, both of which can be readily derivatized. The phenoxyacetic acid motif is present in various biologically active compounds, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] This document provides detailed protocols for the parallel synthesis of amide, sulfonamide, urea/thiourea, and N-alkyl amine libraries based on this scaffold.

Core Derivatization Strategies

The primary amino group of this compound serves as the key reactive handle for library synthesis. The principal derivatization reactions include:

  • Amide Bond Formation: Acylation with a diverse set of carboxylic acids or their activated derivatives.

  • Sulfonamide Synthesis: Reaction with various sulfonyl chlorides.

  • Urea and Thiourea Formation: Condensation with isocyanates and isothiocyanates.

  • Reductive Amination: N-alkylation through reaction with aldehydes or ketones followed by reduction.

These reactions are well-suited for solution-phase parallel synthesis, enabling the rapid generation of a multitude of discrete compounds.

Experimental Protocols and Data

The following sections detail generalized protocols for the derivatization of this compound. These protocols are designed for implementation in a parallel synthesis format, typically in 96-well plates.

Amide Library Synthesis via Acylation

Amide bond formation is a cornerstone of medicinal chemistry.[4][5] This protocol describes the coupling of this compound with a library of carboxylic acids using a carbodiimide coupling agent.

Experimental Workflow: Amide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_amine Prepare stock solution of This compound in DMF dispense_amine Dispense amine solution to 96-well reaction plate prep_amine->dispense_amine prep_acid Prepare stock solutions of diverse carboxylic acids in DMF (96-well plate) dispense_acid Dispense carboxylic acid solutions to reaction plate prep_acid->dispense_acid prep_coupling Prepare stock solution of HATU and DIPEA in DMF dispense_coupling Dispense coupling reagent solution to reaction plate prep_coupling->dispense_coupling react Seal plate and shake at room temperature for 16 hours dispense_coupling->react quench Quench reaction with aqueous NaHCO3 react->quench extract Liquid-liquid extraction with Ethyl Acetate quench->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify via automated preparative HPLC dry->purify

Caption: Workflow for parallel amide library synthesis.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF).

    • In a 96-well plate, prepare 0.5 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF.

    • Prepare a fresh coupling reagent stock solution containing 1.2 equivalents of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF relative to the carboxylic acid.

  • Reaction:

    • To each well of a 96-well reaction plate, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.05 mmol) of each respective carboxylic acid stock solution to the corresponding wells.

    • Add 120 µL of the coupling reagent stock solution to each well.

    • Seal the reaction plate and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate to each well, shaking, and carefully removing the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • The crude products can be purified by automated preparative HPLC with mass-directed fractionation.

Representative Data:

Carboxylic Acid ExampleCoupling ReagentSolventTime (h)Yield (%)Purity (%)
Benzoic AcidHATU/DIPEADMF1685-95>95
Acetic AcidHATU/DIPEADMF1680-90>95
4-Chlorobenzoic AcidHATU/DIPEADMF1688-96>95
Cyclohexanecarboxylic acidHATU/DIPEADMF1682-92>95

Yields and purities are typical and may vary depending on the specific carboxylic acid used and the efficiency of purification.

Sulfonamide Library Synthesis

The reaction of the primary amine with various sulfonyl chlorides provides a library of sulfonamides, which are important pharmacophores.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous Dichloromethane (DCM).

    • Prepare a 0.6 M stock solution of a diverse library of sulfonyl chlorides in anhydrous DCM in a 96-well plate.

    • Prepare a 1.5 M stock solution of triethylamine (TEA) in anhydrous DCM.

  • Reaction:

    • To each well of a 96-well reaction plate, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.05 mmol) of the TEA stock solution.

    • Add 100 µL (0.06 mmol, 1.2 equivalents) of each respective sulfonyl chloride stock solution.

    • Seal the plate and shake at room temperature for 12 hours.

  • Work-up and Purification:

    • Wash the reactions with 1 M HCl (aq), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the products via automated preparative HPLC.

Representative Data:

Sulfonyl Chloride ExampleBaseSolventTime (h)Yield (%)Purity (%)
Benzenesulfonyl chlorideTEADCM1280-90>95
p-Toluenesulfonyl chlorideTEADCM1285-95>95
Methanesulfonyl chlorideTEADCM1275-85>95
Thiophene-2-sulfonyl chlorideTEADCM1278-88>95

Yields and purities are typical and may vary depending on the specific sulfonyl chloride used and the efficiency of purification.

Urea and Thiourea Library Synthesis

Urea and thiourea motifs are prevalent in biologically active molecules.[7] They can be readily synthesized by reacting the primary amine with isocyanates or isothiocyanates.

Experimental Workflow: Urea/Thiourea Synthesis

G start Start reagent_prep Prepare stock solutions of: - this compound in DCM - Isocyanate/Isothiocyanate library in DCM start->reagent_prep dispense Dispense amine and isocyanate/ isothiocyanate solutions into 96-well reaction plate reagent_prep->dispense react Seal plate and stir at room temperature for 12 hours dispense->react workup Evaporate solvent and purify (e.g., scavenger resin or HPLC) react->workup end End workup->end

Caption: Workflow for parallel urea/thiourea synthesis.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • In a 96-well plate, prepare 0.55 M stock solutions of a diverse library of isocyanates or isothiocyanates in anhydrous DCM.

  • Reaction:

    • To each well of a 96-well reaction plate, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.055 mmol, 1.1 equivalents) of each respective isocyanate or isothiocyanate stock solution.

    • Seal the plate and stir at room temperature for 12 hours.

  • Work-up and Purification:

    • For purification, either evaporate the solvent and purify by preparative HPLC, or use a scavenger resin (e.g., an amine-functionalized resin) to remove excess isocyanate/isothiocyanate.

Representative Data:

Reagent ExampleProduct TypeSolventTime (h)Yield (%)Purity (%)
Phenyl isocyanateUreaDCM12>90>95
Ethyl isocyanateUreaDCM12>90>95
Phenyl isothiocyanateThioureaDCM12>90>95
Allyl isothiocyanateThioureaDCM12>90>95

Yields and purities are often high for these reactions and may not require extensive purification.

N-Alkyl Amine Library via Reductive Amination

Reductive amination allows for the introduction of a wide variety of alkyl groups at the nitrogen atom.[8][9][10][11] This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in 1,2-dichloroethane (DCE).

    • In a 96-well plate, prepare 0.6 M stock solutions of a diverse library of aldehydes or ketones in DCE.

    • Prepare a 1.0 M stock solution of sodium triacetoxyborohydride (STAB) in DCE.

  • Reaction:

    • To each well of a 96-well reaction plate, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.06 mmol, 1.2 equivalents) of each respective aldehyde or ketone stock solution.

    • Stir for 1 hour at room temperature to allow for imine formation.

    • Add 75 µL (0.075 mmol, 1.5 equivalents) of the STAB stock solution.

    • Seal the plate and stir at room temperature for 24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with DCM, dry the organic layer, and evaporate the solvent.

    • Purify the products via automated preparative HPLC.

Representative Data:

Carbonyl ExampleReducing AgentSolventTime (h)Yield (%)Purity (%)
BenzaldehydeNaBH(OAc)₃DCE2470-85>95
IsobutyraldehydeNaBH(OAc)₃DCE2465-80>95
CyclohexanoneNaBH(OAc)₃DCE2470-85>95
4-PyridinecarboxaldehydeNaBH(OAc)₃DCE2460-75>95

Yields can be variable depending on the steric and electronic properties of the carbonyl compound.

Potential Biological Applications and Signaling Pathways

Libraries derived from the this compound scaffold can be screened against a variety of biological targets. The phenoxyacetic acid core is a known privileged structure in medicinal chemistry. For example, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors for anti-inflammatory applications.[2] Additionally, substituted aminophenol derivatives have shown potential as antimelanoma agents by targeting tyrosinase.[13]

Potential Signaling Pathway of Interest: COX-2 in Inflammation

G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases cox2 COX-2 Enzyme aa->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate library Phenoxyacetamide Library library->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by a hypothetical library.

This diagram illustrates how a library of phenoxyacetamide derivatives could potentially inhibit the COX-2 enzyme, thereby blocking the production of prostaglandins that mediate inflammation, pain, and fever. Screening the synthesized libraries in relevant cellular or enzymatic assays can identify hit compounds for further optimization.

Conclusion

This compound is an excellent starting material for the construction of diverse and drug-like compound libraries. The protocols outlined in this document provide a robust framework for the parallel synthesis of amides, sulfonamides, ureas/thioureas, and N-alkyl amines. These libraries can be valuable tools in the discovery of novel therapeutic agents targeting a range of biological pathways.

References

Application Notes and Protocols: Methyl 2-(3-aminophenoxy)acetate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-aminophenoxy)acetate is a versatile difunctional building block with potential applications in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a nucleophilic aromatic amine and an ester moiety, allows for its participation in various cyclocondensation and cyclization reactions. This document provides detailed application notes and theoretical protocols for the synthesis of novel 1,5-benzodiazepine and quinolin-4-one derivatives, highlighting the utility of this compound in generating scaffolds of medicinal interest.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. This compound presents an interesting scaffold for the construction of such molecules. The presence of a reactive aniline-type amino group allows for the formation of carbon-nitrogen bonds, which are fundamental to the assembly of many nitrogen-containing heterocyles. Furthermore, the methoxycarbonylmethoxy substituent offers a handle for further chemical modifications, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. This document outlines the theoretical application of this compound in the synthesis of two important classes of heterocyclic compounds: 1,5-benzodiazepines and quinolin-4-ones.

Application: Synthesis of Novel 7-Oxy-Substituted 1,5-Benzodiazepine Derivatives

Application Note:

The reaction between an aromatic amine and a β-diketone is a well-established method for the synthesis of benzodiazepines. This compound can be employed in a condensation reaction with 1,3-dicarbonyl compounds, such as acetylacetone, to construct a seven-membered diazepine ring. This reaction is typically catalyzed by an acid and proceeds via an initial imine or enamine formation, followed by an intramolecular cyclization. The resulting benzodiazepine derivative would feature a methoxycarbonylmethoxy group at the 7-position, a functionality that can be further elaborated, for instance, by hydrolysis to the corresponding carboxylic acid and subsequent amidation to explore new chemical space for biological activity.

Logical Pathway for Benzodiazepine Synthesis

benzodiazepine_synthesis reactant1 This compound intermediate Enamine Intermediate reactant1->intermediate Condensation reactant2 Acetylacetone reactant2->intermediate product Methyl 2-((2,4-dimethyl-3H-benzo[b][1,4]diazepin-7-yl)oxy)acetate intermediate->product Cyclization

Caption: Proposed reaction pathway for the synthesis of a substituted 1,5-benzodiazepine.

Experimental Protocol (Exemplary):

Synthesis of Methyl 2-((2,4-dimethyl-3H-benzo[b][1][2]diazepin-7-yl)oxy)acetate

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (1.81 g, 10.0 mmol) and acetylacetone (1.00 g, 10.0 mmol) in 50 mL of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

  • Heat the mixture to reflux and continue for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the title compound.

Hypothetical Quantitative Data:

ParameterValue
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Hypothetical Yield 75%
Appearance Pale yellow solid
Melting Point 125-127 °C
1H NMR (400 MHz, CDCl3), δ (ppm) 7.15 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.80 (d, J = 2.4 Hz, 1H), 4.95 (s, 1H), 4.68 (s, 2H), 3.78 (s, 3H), 3.25 (br s, 1H, NH), 2.40 (s, 3H), 2.35 (s, 3H).
13C NMR (101 MHz, CDCl3), δ (ppm) 170.1, 168.5, 158.0, 150.2, 142.1, 122.5, 118.9, 115.4, 110.8, 65.7, 52.3, 29.8, 28.7.
Mass Spec (ESI+) m/z 261.12 [M+H]+

Application: Synthesis of Novel 6-Oxy-Substituted Quinolin-4-one Derivatives

Application Note:

The Gould-Jacobs reaction provides a powerful tool for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and β-ketoesters or their equivalents. This compound is a suitable aniline precursor for this reaction. The synthesis involves an initial condensation with a reagent such as diethyl 2-(ethoxymethylene)malonate, followed by a thermally induced cyclization. This intramolecular cyclization is an electrocyclic reaction that leads to the formation of the quinolone ring system. The resulting product would be a quinolin-4-one bearing the methoxycarbonylmethoxy group at the 6-position, a scaffold that is present in a number of biologically active compounds.

Experimental Workflow for Quinolin-4-one Synthesis

quinolinone_workflow start Reactants This compound Diethyl 2-(ethoxymethylene)malonate step1 Condensation Heat at 130-140 °C (Remove ethanol) start->step1 step2 Cyclization Heat in Dowtherm A at 250 °C step1->step2 workup Work-up Cool, dilute with hexane, and filter step2->workup purification Purification Recrystallize from ethanol workup->purification product Product Methyl 2-((3-ethoxycarbonyl-4-oxo-1,4-dihydroquinolin-6-yl)oxy)acetate purification->product

Caption: A generalized workflow for the synthesis of a substituted quinolin-4-one via the Gould-Jacobs reaction.

Experimental Protocol (Exemplary):

Synthesis of Methyl 2-((3-ethoxycarbonyl-4-oxo-1,4-dihydroquinolin-6-yl)oxy)acetate

  • In a 50 mL round-bottom flask, combine this compound (1.81 g, 10.0 mmol) and diethyl 2-(ethoxymethylene)malonate (2.16 g, 10.0 mmol).

  • Heat the mixture with stirring in an oil bath at 130-140 °C for 2 hours. Ethanol will distill from the reaction mixture.

  • In a separate flask, heat 30 mL of Dowtherm A to reflux (approximately 250 °C).

  • Add the hot reaction mixture from step 2 dropwise to the refluxing Dowtherm A.

  • Continue to reflux for an additional 15-20 minutes.

  • Allow the solution to cool to below 100 °C and dilute with 100 mL of hexanes.

  • Collect the precipitated solid by vacuum filtration and wash with hexanes.

  • Recrystallize the crude product from ethanol to obtain the pure title compound.

Hypothetical Quantitative Data:

ParameterValue
Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
Hypothetical Yield 80%
Appearance Off-white crystalline solid
Melting Point 230-232 °C
1H NMR (400 MHz, DMSO-d6), δ (ppm) 12.10 (s, 1H, NH), 8.50 (s, 1H), 7.85 (d, J = 9.0 Hz, 1H), 7.50 (dd, J = 9.0, 3.0 Hz, 1H), 7.30 (d, J = 3.0 Hz, 1H), 4.85 (s, 2H), 4.20 (q, J = 7.1 Hz, 2H), 3.70 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H).
13C NMR (101 MHz, DMSO-d6), δ (ppm) 175.1, 169.5, 165.8, 155.0, 145.2, 139.1, 125.0, 123.5, 119.8, 108.2, 105.5, 65.2, 60.1, 52.1, 14.5.
Mass Spec (ESI+) m/z 306.09 [M+H]+

Disclaimer: The protocols and data provided in this document are theoretical and are intended to serve as a guide for the potential applications of this compound in heterocyclic synthesis. All proposed experiments should be conducted with appropriate safety precautions and after a thorough review of relevant literature.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(3-aminophenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a Williamson ether synthesis. This involves the reaction of 3-aminophenol with a methyl haloacetate (like methyl bromoacetate or methyl chloroacetate) in the presence of a base.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors. A primary reason is the competing N-alkylation of the amino group on 3-aminophenol, which leads to undesired side products.[1][2][3] Other factors can include incomplete deprotonation of the phenolic hydroxyl group, side reactions of the alkylating agent, or suboptimal reaction conditions such as temperature and reaction time.

Q3: What are the common side products in this synthesis?

A3: The main side products result from the alkylation of the amino group, leading to N-alkylated and N,O-dialkylated derivatives of 3-aminophenol.[1][3] Additionally, hydrolysis of the methyl ester can occur, and self-condensation of the alkylating agent is also possible under basic conditions.

Q4: How can I minimize the formation of N-alkylated side products?

A4: To minimize N-alkylation, a common strategy is to protect the amino group of 3-aminophenol before the ether synthesis.[2][3][4] Another approach is to carefully select the base and reaction conditions to favor O-alkylation.

Q5: What purification methods are effective for this compound?

A5: Purification can typically be achieved through column chromatography on silica gel.[5] Recrystallization from a suitable solvent system can also be an effective method for obtaining a pure product. The choice of solvent for recrystallization will depend on the polarity of the final compound and any remaining impurities.

Troubleshooting Guide

Problem: The reaction is not proceeding to completion, and starting material (3-aminophenol) remains.

  • Possible Cause: Inadequate amount or strength of the base. The phenolic hydroxyl group of 3-aminophenol needs to be deprotonated to form the more nucleophilic phenoxide ion for the reaction to proceed efficiently.

  • Solution:

    • Ensure you are using at least one equivalent of a suitable base.

    • Consider using a stronger base. Common bases for Williamson ether synthesis include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH).

    • Ensure your solvent is anhydrous, as water can quench the base and hinder the reaction.

Problem: The major product isolated is the N-alkylated or N,O-dialkylated compound.

  • Possible Cause: The amino group is more nucleophilic than the hydroxyl group under certain conditions, leading to preferential N-alkylation.

  • Solution:

    • Employ a protecting group strategy: Protect the amino group of 3-aminophenol before the alkylation step. A common protecting group is the benzaldehyde-derived imine, which can be removed by hydrolysis after the ether synthesis.[3][4]

    • Optimize reaction conditions: Running the reaction at lower temperatures may favor O-alkylation over N-alkylation.

Problem: The product is contaminated with hydrolyzed carboxylic acid.

  • Possible Cause: The ester group of this compound or the starting methyl haloacetate is being hydrolyzed by the basic reaction conditions or during the aqueous workup.

  • Solution:

    • Use a non-aqueous workup if possible.

    • During an aqueous workup, use a mild base like sodium bicarbonate for neutralization and keep the temperature low.

    • Minimize the reaction time to prevent prolonged exposure to basic conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Methyl BromoacetateK2CO3AcetoneRefluxModerate-GoodGeneral Williamson Ether Synthesis Principle
2Methyl ChloroacetateNaHTHFRoom Temp to RefluxGoodGeneral Williamson Ether Synthesis Principle
3Benzyl Bromide (with protected amine)K2CO3AcetoneReflux93.5[4]

Note: The yields are indicative and can vary based on the specific experimental setup and purification methods.

Experimental Protocols

Detailed Methodology: Synthesis of this compound via Williamson Ether Synthesis (with Amine Protection)

This protocol involves the protection of the amino group of 3-aminophenol as a benzaldehyde imine, followed by etherification and subsequent deprotection.[3][4]

Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours, and the formation of the N-benzylideneaminophenol can be monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the crude N-benzylideneaminophenol from Step 1 in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (K2CO3, 1.5-2 equivalents) to the solution.

  • Add methyl bromoacetate (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude product from Step 2 in a suitable solvent and treat with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the imine.

  • Stir the mixture until the deprotection is complete (monitored by TLC).

  • Neutralize the solution with a base such as sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3_Aminophenol 3-Aminophenol Phenoxide_Formation Phenoxide Formation 3_Aminophenol->Phenoxide_Formation Deprotonation Side_Product N-Alkylated Byproduct 3_Aminophenol->Side_Product N-Alkylation Methyl_Bromoacetate Methyl Bromoacetate SN2_Attack SN2 Attack Methyl_Bromoacetate->SN2_Attack Methyl_Bromoacetate->Side_Product Base Base (e.g., K2CO3) Base->Phenoxide_Formation Phenoxide_Formation->SN2_Attack Target_Product This compound SN2_Attack->Target_Product

Caption: General reaction pathway for the Williamson ether synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Target Product Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Increase_Base Increase base strength or amount Check_Completion->Increase_Base No Protecting_Group Use a protecting group for the amine Check_Side_Products->Protecting_Group Yes (N-Alkylation) Optimize_Conditions Optimize temperature and reaction time Check_Side_Products->Optimize_Conditions No Check_Purity Check purity of starting materials Increase_Base->Check_Purity Check_Purity->Optimize_Conditions End Improved Yield Protecting_Group->End Optimize_Conditions->End

Caption: Troubleshooting workflow for addressing low yields in the synthesis.

Protecting_Group_Decision Start Planning the Synthesis Consider_Selectivity Is selective O-alkylation required? Start->Consider_Selectivity Direct_Synthesis Direct Williamson Ether Synthesis Consider_Selectivity->Direct_Synthesis No / Optimization Possible Protecting_Group_Strategy Use Protecting Group Strategy Consider_Selectivity->Protecting_Group_Strategy Yes / High Purity Needed Final_Product This compound Direct_Synthesis->Final_Product Protect_Amine 1. Protect Amino Group Protecting_Group_Strategy->Protect_Amine Alkylate_Hydroxyl 2. O-Alkylation Protect_Amine->Alkylate_Hydroxyl Deprotect_Amine 3. Deprotect Amino Group Alkylate_Hydroxyl->Deprotect_Amine Deprotect_Amine->Final_Product

Caption: Decision-making process for employing a protecting group strategy.

References

common impurities in commercial Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 2-(3-aminophenoxy)acetate. The information provided will help in identifying and addressing common impurities that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial batch of this compound?

A1: Common impurities in commercial this compound typically arise from the synthetic route used for its manufacture. The most probable synthetic pathway involves the reaction of 3-nitrophenol with methyl chloroacetate followed by the reduction of the nitro group. Based on this, you may encounter the following impurities:

  • Unreacted Starting Materials: 3-Aminophenol, 3-Nitrophenol, and Methyl Chloroacetate.

  • Intermediates: Methyl 2-(3-nitrophenoxy)acetate.

  • Isomeric Impurities: Methyl 2-(2-aminophenoxy)acetate and Methyl 2-(4-aminophenoxy)acetate, arising from isomeric impurities in the starting nitrophenol.

  • By-products: 2-(3-Aminophenoxy)acetic acid, formed by the hydrolysis of the methyl ester.

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly affect reaction outcomes. For instance, unreacted 3-aminophenol has a nucleophilic amino group and a phenolic hydroxyl group, both of which can participate in side reactions. The presence of the intermediate, Methyl 2-(3-nitrophenoxy)acetate, means you have a lower concentration of the desired starting material. Isomeric impurities will lead to the formation of isomeric products, which may be difficult to separate from your target molecule.

Q3: How can I detect the presence of these impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for detecting and quantifying impurities in this compound. Gas Chromatography (GC) may also be used, particularly for more volatile impurities. For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: Are there established limits for these impurities in commercial batches?

A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identification, and qualification of impurities in drug substances. While specific limits for this compound may not be publicly available and can vary by supplier, general ICH guidelines can be applied. For drug development, it is crucial to identify and quantify any impurity present at a concentration of 0.1% or higher.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of the starting material. Presence of impurities such as unreacted starting materials, intermediates, or isomers.Refer to the Summary of Potential Impurities table below. Develop and validate an HPLC method to identify and quantify these impurities.
Formation of unexpected side products in your reaction. Impurities with reactive functional groups (e.g., 3-aminophenol) are participating in the reaction.Purify the commercial this compound before use, for example, by recrystallization or column chromatography.
Inconsistent reaction yields or product purity. Batch-to-batch variability in the purity of this compound.Qualify each new batch of starting material by HPLC to ensure it meets the required purity specifications before use in your process.
Difficulty in purifying the final product. Presence of isomeric impurities in the starting material leading to isomeric products with similar properties to the desired product.Use a high-resolution analytical technique like chiral HPLC or a highly efficient purification method to separate the isomers.

Summary of Potential Impurities

Impurity Name Structure Typical Concentration Range (%) Source
3-Aminophenol0.1 - 0.5Unreacted starting material from the reduction step.
Methyl 2-(3-nitrophenoxy)acetate0.1 - 1.0Incomplete reduction of the nitro intermediate.
3-Nitrophenol0.1 - 0.3Unreacted starting material from the ether synthesis step.
2-(3-Aminophenoxy)acetic acid0.1 - 0.5Hydrolysis of the methyl ester.
Methyl 2-(4-aminophenoxy)acetate0.1 - 0.5Isomeric impurity from 4-nitrophenol in the starting material.
Methyl 2-(2-aminophenoxy)acetate0.1 - 0.5Isomeric impurity from 2-nitrophenol in the starting material.

Note: The typical concentration ranges are estimates and can vary significantly between different suppliers and batches.

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound and its Impurities

This protocol describes a general method for the separation and quantification of this compound and its potential impurities by reverse-phase HPLC.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Trifluoroacetic acid).

  • Reference standards for this compound and any known impurities.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and each impurity standard into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of approximately 0.1 mg/mL for the main component and 0.001 mg/mL for each impurity.

  • Sample Solution: Accurately weigh about 10 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 mobile phase mixture.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the working standard solution to determine the retention times and response factors of the main component and impurities.

  • Inject the sample solution.

  • Identify the impurities in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the concentration of each impurity in the sample using the peak areas and the response factors determined from the standard.

Visualizations

Synthesis_and_Impurity_Formation node_3np 3-Nitrophenol node_ether Williamson Ether Synthesis node_3np->node_ether imp_3np Impurity: 3-Nitrophenol node_3np->imp_3np Unreacted node_mca Methyl Chloroacetate node_mca->node_ether node_intermediate Methyl 2-(3-nitrophenoxy)acetate node_ether->node_intermediate node_reduction Reduction node_intermediate->node_reduction imp_intermediate Impurity: Methyl 2-(3-nitrophenoxy)acetate node_intermediate->imp_intermediate Incomplete Reaction node_product This compound node_reduction->node_product imp_3ap Impurity: 3-Aminophenol node_reduction->imp_3ap Side Reaction/ Unreacted

Caption: Synthetic pathway of this compound and the origin of common process-related impurities.

Impurity_Analysis_Workflow start Start: Receive Commercial This compound prep_sample Prepare Sample and Standard Solutions start->prep_sample hplc_analysis Perform HPLC Analysis prep_sample->hplc_analysis data_processing Process Chromatographic Data (Peak Integration and Identification) hplc_analysis->data_processing quantification Quantify Impurities (Compare to Standards) data_processing->quantification decision Purity Meets Specification? quantification->decision accept Accept Batch for Use decision->accept Yes reject Reject Batch or Perform Purification decision->reject No

Caption: Experimental workflow for the analysis of impurities in this compound.

troubleshooting failed reactions involving Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2-(3-aminophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for this compound?

A1: this compound is a substituted aniline and typically undergoes reactions characteristic of primary aromatic amines. The most common reactions involve the nucleophilic amino group, such as:

  • Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.[1][2]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[3][4]

  • Alkylation and Arylation: Reaction with alkyl or aryl halides, though this can sometimes lead to mixtures of mono-, di-, and tri-substituted products.[4]

  • Diazotization: Reaction with nitrous acid at low temperatures (0-5°C) to form a diazonium salt, which is a versatile intermediate for introducing various functional groups.[1][4]

The aromatic ring can also undergo electrophilic substitution, but the amino group is a strong activator and can lead to multiple substitutions.[5][6]

Q2: Why is my amide coupling reaction with this compound failing or giving low yields?

A2: Anilines, including this compound, are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[7][8] This reduced nucleophilicity can lead to sluggish or incomplete reactions. Common causes for failure or low yield include:

  • Insufficiently activated carboxylic acid: The carboxylic acid partner may not be properly activated.

  • Inappropriate coupling agent: Not all coupling agents are equally effective for weakly nucleophilic anilines.

  • Steric hindrance: Either the aniline or the carboxylic acid partner may be sterically hindered, preventing the reaction.

  • Reaction conditions: Incorrect solvent, temperature, or pH can inhibit the reaction.

  • Competing side reactions: The starting materials or reagents may be undergoing decomposition or other unwanted reactions.

Q3: I am observing multiple products in the bromination of the aromatic ring. How can I achieve mono-substitution?

A3: The amino group is a very strong activating group for electrophilic aromatic substitution, which often leads to poly-halogenation.[3][9] To control the reaction and achieve mono-substitution, the reactivity of the amino group must be temporarily reduced. This is typically done by acylating the amine with a reagent like acetic anhydride to form an amide. The resulting amide is still an ortho-, para- director but is less activating, allowing for mono-bromination, primarily at the para position due to steric hindrance.[5] The protecting acetyl group can then be removed by hydrolysis to regenerate the amine.[5]

Q4: Can I perform a Friedel-Crafts reaction on this compound?

A4: Aniline and its derivatives generally do not undergo Friedel-Crafts reactions.[5][10] The basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards electrophilic substitution.[10][11]

Troubleshooting Guides

Guide 1: Low or No Yield in Amide Coupling Reactions

If you are experiencing low or no yield when coupling this compound with a carboxylic acid, consult the following troubleshooting steps.

Troubleshooting Workflow

G start Low/No Yield in Amide Coupling check_sm 1. Verify Starting Material Purity (TLC, NMR) start->check_sm check_reagents 2. Check Reagent Quality (Coupling agents, solvents, base) check_sm->check_reagents Purity OK final_check Re-evaluate reaction setup and literature check_sm->final_check Impure check_activation 3. Confirm Carboxylic Acid Activation (e.g., via acyl chloride or active ester formation) check_reagents->check_activation Reagents OK check_reagents->final_check Degraded optimize_conditions 4. Optimize Reaction Conditions check_activation->optimize_conditions Activation OK check_activation->final_check Ineffective change_coupling 5. Change Coupling Agent optimize_conditions->change_coupling Still low yield change_coupling->final_check Still low yield

Caption: Troubleshooting workflow for failed amide coupling reactions.

Troubleshooting Steps in Detail:

  • Verify Starting Material Purity:

    • Issue: Impurities in this compound or the carboxylic acid can interfere with the reaction.

    • Solution: Check the purity of your starting materials using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis. Purify if necessary, for example by column chromatography or recrystallization.[12][13]

  • Check Reagent Quality:

    • Issue: Coupling agents, solvents, and bases can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. Ensure solvents are anhydrous, as water can hydrolyze activated intermediates.[8]

  • Confirm Carboxylic Acid Activation:

    • Issue: The most common point of failure is inefficient activation of the carboxylic acid.

    • Solution:

      • Method 1: Acyl Chloride Formation. Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] This is often effective for reluctant anilines.

      • Method 2: Active Ester Formation. Ensure your coupling conditions are optimal for forming the active ester intermediate. For example, when using EDC/HOBt, the formation of the active ester can be monitored by LCMS.

  • Optimize Reaction Conditions:

    • Issue: Suboptimal temperature, solvent, or base can hinder the reaction.

    • Solution:

      • Solvent: Use a suitable aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[14]

      • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.[1]

      • Temperature: While many couplings run at room temperature, gentle heating (e.g., 40-50°C) may be necessary for less reactive anilines.

  • Change Coupling Agent:

    • Issue: The chosen coupling agent may not be potent enough.

    • Solution: If standard reagents like EDC/HOBt fail, consider more powerful coupling agents.

    Table 1: Common Coupling Agents for Amide Bond Formation

Coupling AgentCommon BaseNotes
EDC / HOBtDIPEA, TEAStandard, but can be insufficient for unreactive anilines.
HATU / HOAtDIPEA, LutidineHighly effective for difficult couplings, but more expensive.[14]
T3P® (Propylphosphonic Anhydride)Pyridine, DIPEAA versatile and powerful reagent with easily removable byproducts.
DMTMMN-methylmorpholineCan be effective for reluctant anilines.
SOCl₂ or (COCl)₂None (then add base)Forms highly reactive acyl chloride intermediate.[2]
Guide 2: Unexpected Side Products or Darkening of the Reaction Mixture

Issue: The reaction mixture turns dark, and analysis shows multiple unexpected products.

Potential Causes and Solutions:

  • Oxidation of the Aniline:

    • Problem: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[4] This can be exacerbated by exposure to air, light, or certain reagents.

    • Solution:

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Use degassed solvents.

      • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Side Reactions with Reagents:

    • Problem: Some reagents can react with the aniline or the product in unintended ways. For example, in nitration reactions, the strong acidic and oxidizing conditions can damage the molecule.[15]

    • Solution:

      • Protect the amino group as an amide before performing reactions that are incompatible with a free amine (e.g., Friedel-Crafts, strong oxidation, or nitration).[5]

      • Carefully control the reaction temperature and order of addition of reagents.

  • Ester Hydrolysis:

    • Problem: The methyl ester group in this compound can be hydrolyzed under strong acidic or basic conditions, especially with heating.

    • Solution:

      • Avoid prolonged exposure to strong acids or bases.

      • If the reaction requires basic conditions, consider using milder bases or running the reaction at a lower temperature.

      • If hydrolysis is unavoidable, the resulting carboxylic acid may need to be re-esterified in a subsequent step.

Experimental Protocols

Protocol 1: General Procedure for Acylation (Amide Formation) using a Coupling Agent (HATU)

This protocol is suitable for coupling this compound with a carboxylic acid, especially for challenging substrates.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes.

  • Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Acylation Workflow Diagram

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Add HATU/DIPEA Add HATU/DIPEA Carboxylic Acid->Add HATU/DIPEA Activated Ester Activated Ester Add HATU/DIPEA->Activated Ester Add Aniline Add Aniline Activated Ester->Add Aniline Amide Product Amide Product Add Aniline->Amide Product This compound This compound This compound->Add Aniline

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Protocol 2: Protection of the Amino Group by Acetylation

This protocol is used to temporarily protect the amine to control its reactivity, for instance, before ring bromination.

  • Setup: Dissolve this compound (1.0 eq) in Dichloromethane (DCM) in a round-bottom flask.

  • Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask in an ice bath (0°C).

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash with 1M HCl, then saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetylated product. This product can often be used in the next step without further purification.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 2-(3-aminophenoxy)acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. The most common synthetic route involves a Williamson ether synthesis to form the intermediate, Methyl 2-(3-nitrophenoxy)acetate, followed by the reduction of the nitro group.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Nitrophenol D Reaction Mixture A->D B Methyl Chloroacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D E Work-up & Purification D->E F Methyl 2-(3-nitrophenoxy)acetate (Intermediate) E->F G Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., Ethanol) H Reaction Mixture F->H G->H I Catalyst Filtration & Purification H->I J This compound (Final Product) I->J

Caption: A two-step synthesis workflow for this compound.

Step 1: Williamson Ether Synthesis - Methyl 2-(3-nitrophenoxy)acetate

Observed Issue Potential Cause(s) Recommended Action(s)
Low Conversion of 3-Nitrophenol 1. Insufficient base. 2. Reaction temperature too low. 3. Poor solvent choice. 4. Short reaction time.1. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH) is used. 2. Increase the reaction temperature; refluxing in a solvent like acetone or DMF is common. 3. Use a polar aprotic solvent (e.g., DMF, acetonitrile, acetone) to facilitate the Sₙ2 reaction.[1] 4. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed.
Formation of Side Products 1. C-alkylation of the phenoxide. 2. Reaction of the base with the ester. 3. Presence of water in the reaction.1. Control the reaction temperature; lower temperatures can favor O-alkylation. 2. Use a non-nucleophilic base like potassium carbonate. Avoid strong, nucleophilic bases like NaOH if possible. 3. Ensure all reagents and solvents are anhydrous.
Difficult Purification of Intermediate 1. Unreacted starting materials. 2. Formation of closely related impurities.1. Optimize reaction conditions to drive the reaction to completion. 2. Utilize column chromatography or recrystallization for purification.

Step 2: Nitro Group Reduction

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete Reduction 1. Catalyst deactivation. 2. Insufficient reducing agent (e.g., H₂ pressure). 3. Insufficient reaction time.1. Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the reaction mixture is free of catalyst poisons. 2. Increase hydrogen pressure or use an alternative reduction method (e.g., Fe/NH₄Cl). 3. Monitor the reaction progress by TLC or HPLC.
Poor Yield of Final Product 1. Loss of product during work-up. 2. Degradation of the product. 3. Over-reduction of the aromatic ring.1. Optimize extraction and purification steps. The amino group can make the product more water-soluble. 2. The amino group is susceptible to oxidation; perform work-up and purification under an inert atmosphere if necessary. 3. Use a selective reducing agent and control reaction conditions (temperature, pressure).
Difficulty in Catalyst Filtration 1. Fine catalyst particles. 2. Clogging of the filter medium.1. Use a filter aid such as Celite. 2. Ensure the catalyst is well-suspended before filtration and consider using a larger filter surface area.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent method involves a two-step process:

  • Williamson Ether Synthesis: 3-nitrophenol is reacted with methyl chloroacetate in the presence of a base to yield Methyl 2-(3-nitrophenoxy)acetate.

  • Nitro Group Reduction: The intermediate is then reduced, commonly through catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst), to the final product.

Logical Relationship of Synthesis Steps

Start Starting Materials: 3-Nitrophenol & Methyl Chloroacetate Step1 Williamson Ether Synthesis Start->Step1 Intermediate Methyl 2-(3-nitrophenoxy)acetate Step1->Intermediate Forms Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Product This compound Step2->Product Yields Final Product

Caption: Logical progression of the synthesis of this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations include:

  • Catalytic Hydrogenation: Handling of hydrogen gas, which is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric, especially after use and when dry.

  • Solvent Handling: Use of large quantities of flammable organic solvents.

  • Exothermic Reactions: Both the ether synthesis and, particularly, the nitro reduction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Reagent Toxicity: 3-nitrophenol and other reagents may be toxic and require appropriate personal protective equipment (PPE) and handling procedures.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(3-nitrophenoxy)acetate

  • To a stirred solution of 3-nitrophenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Add methyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Maintain the reaction at reflux until TLC or HPLC analysis indicates the consumption of the 3-nitrophenol.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Methyl 2-(3-nitrophenoxy)acetate.

Protocol 2: Synthesis of this compound

  • Dissolve Methyl 2-(3-nitrophenoxy)acetate (1.0 eq) in a solvent such as ethanol or methanol.

  • Carefully add a catalyst, typically 5-10% Palladium on carbon (w/w).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Typical Reaction Parameters

Parameter Williamson Ether Synthesis Nitro Group Reduction
Key Reagents 3-Nitrophenol, Methyl ChloroacetateMethyl 2-(3-nitrophenoxy)acetate, H₂
Solvent Acetone, DMF, AcetonitrileEthanol, Methanol
Base/Catalyst K₂CO₃, NaH5-10% Pd/C
Temperature 50 - 100 °C (Reflux)20 - 40 °C
Pressure Atmospheric30 - 100 psi (H₂)
Typical Reaction Time 4 - 12 hours2 - 8 hours
Typical Yield 85 - 95%90 - 99%

References

Technical Support Center: Deprotection of Methyl 2-(3-aminophenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, protocols, and troubleshooting advice for the deprotection of methyl 2-(3-aminophenoxy)acetate and its derivatives. The primary focus is on the saponification (base-catalyzed hydrolysis) of the methyl ester to yield the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of deprotecting this compound derivatives?

The deprotection, specifically the hydrolysis of the methyl ester, is performed to unmask the carboxylic acid functional group. This is a crucial step in multi-step synthesis, often preceding an amide bond formation or other coupling reactions where a free carboxylic acid is required.

Q2: What is the most common and reliable method for this deprotection?

The most common method is saponification, which is the hydrolysis of the ester under basic conditions.[1] This is typically achieved using an alkali metal hydroxide like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixed solvent system (e.g., THF/water, methanol/water).[2][3] LiOH is often favored for its ability to promote smooth hydrolysis, sometimes under milder conditions.[4]

Q3: Are there any concerns about the stability of the 3-aminophenoxy group during saponification?

The 3-aminophenoxy moiety is generally stable under the basic conditions required for saponification. Aromatic amines and phenols are not typically reactive towards hydroxide bases under standard hydrolytic conditions.[5] However, prolonged exposure to harsh conditions (e.g., very high temperatures) should be avoided to prevent potential degradation.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting material. The product (the carboxylate salt before workup, or the carboxylic acid after) should have a different Rf value, typically being more polar and running lower on the plate.

  • LC-MS: This method can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q5: What are the key steps in a typical workup procedure?

After the reaction is complete, the organic solvent is often removed under reduced pressure. The remaining aqueous solution is then washed with a non-polar organic solvent (like diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities. The aqueous layer is then cooled in an ice bath and carefully acidified (e.g., with 1M HCl) to protonate the carboxylate salt, causing the carboxylic acid product to precipitate or be extracted into an organic solvent.[2]

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of this compound derivatives.

Problem 1: Incomplete Reaction or Low Conversion
  • Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Base The reaction is stoichiometric. Ensure at least 1.1-1.5 equivalents of hydroxide base are used. For sterically hindered esters, more equivalents (up to 5) may be necessary.[6]
Poor Solubility The ester may not be fully dissolved. Increase the proportion of the organic co-solvent (e.g., THF, Dioxane) or try a different solvent system.[4][7]
Low Temperature Some esters are resistant to hydrolysis at room temperature. Gently heat the reaction mixture (e.g., 40-60 °C) to increase the rate.[2][8]
Short Reaction Time Hydrolysis can be slow.[3] Continue monitoring the reaction for a longer period until no further conversion is observed.
Problem 2: Low or No Yield of Isolated Product After Workup
  • Symptoms: The reaction appears complete by TLC/LC-MS, but little to no solid product is obtained after acidification, or the product cannot be efficiently extracted.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incorrect pH during Acidification The product is an amino acid derivative and is amphoteric. If the pH is too low, the amine group will be protonated, forming a highly water-soluble hydrochloride salt. Acidify slowly with a cooled, dilute acid (e.g., 1M HCl) and monitor the pH, aiming for the isoelectric point where the molecule has a net-zero charge and minimum water solubility (typically pH 3-5).[9]
Product is Water-Soluble If the product has other polar functional groups, it may remain in the aqueous layer. Try extracting with a more polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. If solubility is still an issue, concentrate the aqueous layer and attempt to precipitate the product by adding a miscible organic solvent in which it is insoluble.
Emulsion Formation during Extraction An emulsion can form during extraction, trapping the product. To break an emulsion, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Problem 3: Unexpected Byproducts
  • Symptoms: TLC shows multiple spots, or LC-MS detects masses that do not correspond to the starting material or the desired product.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Transesterification If using an alcoholic solvent (e.g., ethanol) for an extended period at high temperatures, minor transesterification to the corresponding ethyl ester could occur before hydrolysis. While the final product should still be the desired acid, it can complicate reaction kinetics. Using a non-alcoholic co-solvent like THF or dioxane can prevent this.[9]
Degradation If the reaction was heated for too long or at too high a temperature, the aminophenoxy ring might degrade. Run the reaction at the lowest effective temperature.
Impure Starting Material Ensure the starting methyl ester is pure before beginning the deprotection reaction.
Experimental Protocols & Data
Summary of Saponification Conditions

The following table summarizes typical conditions for the saponification of methyl esters. The optimal conditions for a specific derivative may require some optimization.

ParameterConditionNotes
Base LiOH·H₂O, NaOH, KOHLiOH is often preferred for its mildness and high yields.[4]
Equivalents of Base 1.1 - 5.0 eq.Start with ~1.2 eq. and increase if the reaction is sluggish.[6][7]
Solvent System THF/H₂O, MeOH/H₂O, Dioxane/H₂OA 1:1 to 3:1 ratio of organic solvent to water is common.[4][7]
Temperature 0 °C to Room Temp. to 60 °CStart at room temperature. Gentle heating can be applied if needed.[2][7]
Reaction Time 1 - 24 hoursHighly substrate-dependent. Monitor by TLC or LC-MS.[2][3]
Typical Yield 85% - 99%Yields are generally high for complete reactions.[2][4]
Detailed Protocol: Saponification using Lithium Hydroxide (LiOH)

This protocol describes a general procedure for the hydrolysis of this compound or its derivatives.

Materials:

  • This compound derivative (1.0 eq.)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq.)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add solid lithium hydroxide monohydrate (1.2 eq.) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Quenching and Solvent Removal: Once the starting material is consumed, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup (Part 1 - Base/Neutral Wash): To the remaining aqueous solution, add water and wash with ethyl acetate (2x) to remove any non-polar impurities. Discard the organic layers.

  • Acidification and Product Isolation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to ~4-5. The product should precipitate as a solid.

  • Filtration or Extraction:

    • If a solid precipitates: Collect the product by vacuum filtration, wash the solid with cold water, and dry it under vacuum.

    • If no solid forms (or if it is oily): Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid.

Visualizations

Experimental Workflow Diagram

G setup 1. Reaction Setup (Ester, THF/H₂O, LiOH) react 2. Reaction (Stir at RT, Monitor) setup->react quench 3. Quench & Evaporate (Remove THF) react->quench wash 4. Aqueous Wash (Remove Impurities) quench->wash acidify 5. Acidification (Add 1M HCl to pH 4-5) wash->acidify isolate 6. Isolation (Filter or Extract) acidify->isolate product Final Product (Carboxylic Acid) isolate->product

Caption: General workflow for the saponification of a methyl ester.

Troubleshooting Logic Diagram

G p1 Problem: Incomplete Reaction c1a Cause: Poor Solubility p1->c1a c1b Cause: Low Temperature p1->c1b c1c Cause: Insufficient Base p1->c1c p2 Problem: Low Yield After Workup c2a Cause: Incorrect Workup pH p2->c2a c2b Cause: Emulsion Formation p2->c2b s1a Solution: Change Solvent Ratio c1a->s1a s1b Solution: Heat Reaction (40-60°C) c1b->s1b s1c Solution: Add More Base c1c->s1c s2a Solution: Adjust pH Slowly to ~4-5 c2a->s2a s2b Solution: Add Brine / Filter c2b->s2b

Caption: Troubleshooting map for common saponification issues.

Simplified Saponification Mechanism

G cluster_reaction In Reaction Flask cluster_workup During Workup ester Methyl Ester R-CO-OCH₃ tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OH)-OCH₃] ester->tetrahedral 1. Nucleophilic Attack hydroxide Hydroxide ⁻OH hydroxide->tetrahedral acid Carboxylic Acid R-COOH tetrahedral->acid 2. Elimination methoxide Methoxide ⁻OCH₃ tetrahedral->methoxide carboxylate Carboxylate Salt R-COO⁻ acid->carboxylate 3. Deprotonation (Irreversible) methanol Methanol CH₃OH methoxide->methanol final_product Final Product R-COOH carboxylate->final_product 4. Protonation acid_workup Acid Workup (H⁺) acid_workup->final_product

Caption: Key steps in the base-catalyzed hydrolysis of a methyl ester.

References

preventing oxidation of the amino group in Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-aminophenoxy)acetate, with a focus on preventing the oxidation of its amino group during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellow or brownish tint. What is the cause?

A1: The discoloration of this compound is a common indicator of oxidation at the amino group. Like other aminophenols, this compound can be sensitive to air, light, and trace impurities, which can catalyze the oxidation process, leading to the formation of colored byproducts.[1][2] While the 3-aminophenol isomer is generally more stable than its 2- and 4- counterparts, prolonged exposure to atmospheric conditions can still lead to degradation.[2]

Q2: How can I prevent the oxidation of this compound during storage?

A2: To ensure the stability of this compound during storage, it is recommended to:

  • Store under an inert atmosphere: Keep the compound in a tightly sealed container with a nitrogen or argon atmosphere to minimize contact with oxygen.[3]

  • Protect from light: Use amber-colored vials or store the container in a dark place to prevent photo-oxidation.[1]

  • Store at low temperatures: Refrigeration can help to slow down the rate of oxidation.

  • Convert to a salt: For long-term storage, consider converting the amine to its hydrochloride or other salt form, as these are generally more resistant to oxidation.[2]

Q3: I am observing the formation of colored impurities during the N-protection reaction of this compound. What could be the issue?

A3: The formation of colored impurities during N-protection (e.g., with Boc or Cbz groups) is likely due to the oxidation of the starting material or the reaction mixture. This can be exacerbated by the reaction conditions, such as the presence of a base, which can deprotonate the phenolic hydroxyl group and increase the electron density of the aromatic ring, making the amino group more susceptible to oxidation.

Q4: What are the best protecting groups for the amino group of this compound to prevent oxidation?

A4: Both tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices for protecting the amino group of this compound. The choice between them often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

  • Boc (tert-butyloxycarbonyl): This group is stable to a wide range of reaction conditions and is typically removed with acid (e.g., TFA or HCl).[4]

  • Cbz (benzyloxycarbonyl): This group is also stable and is commonly removed by catalytic hydrogenolysis, which are neutral conditions.[5]

Both protecting groups effectively decrease the nucleophilicity and susceptibility of the amino group to oxidation.

Troubleshooting Guides

Issue 1: Discoloration of the reaction mixture during Boc protection.
Potential Cause Troubleshooting Step
Air Oxidation Before starting the reaction, thoroughly degas the solvent by bubbling nitrogen or argon through it for at least 15-20 minutes. Maintain a positive pressure of an inert gas over the reaction mixture throughout the experiment.[3]
Base-induced Oxidation If using a strong base, consider switching to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Add the base slowly and at a low temperature to control the reaction exotherm.
Contaminated Reagents Ensure that all reagents, especially the solvent and the base, are of high purity and free from peroxide or other oxidizing impurities.
Issue 2: Low yield of the Cbz-protected product and formation of side products.
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress carefully using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Ensure that the correct stoichiometry of benzyl chloroformate (Cbz-Cl) is used.
pH Control The pH of the reaction mixture is crucial for Cbz protection. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high can cause side reactions. Using a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, can help maintain the optimal pH range of 8-10.[6]
Side Reactions with Cbz-Cl Add the Cbz-Cl slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize the formation of undesired byproducts.

Experimental Protocols

N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous and degassed

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous, degassed DCM or THF in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of degassed THF and water (e.g., 2:1 v/v) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Protecting GroupReagentsTypical YieldReaction TimeDeprotection Conditions
Boc (Boc)₂O, Base (TEA or DIPEA)>90%2-12 hStrong acid (TFA or HCl)[4]
Cbz Cbz-Cl, Base (NaHCO₃)>85%1-4 hCatalytic Hydrogenolysis (H₂, Pd/C)[5]

Visualizations

experimental_workflow cluster_boc Boc Protection Workflow cluster_cbz Cbz Protection Workflow boc_start This compound boc_reagents Add (Boc)₂O and Base in degassed solvent under N₂/Ar boc_start->boc_reagents boc_reaction Stir at RT boc_reagents->boc_reaction boc_workup Aqueous Workup and Extraction boc_reaction->boc_workup boc_purification Column Chromatography boc_workup->boc_purification boc_product N-Boc Protected Product boc_purification->boc_product cbz_start This compound cbz_reagents Add Cbz-Cl and NaHCO₃ in degassed solvent/water under N₂/Ar at 0°C cbz_start->cbz_reagents cbz_reaction Stir at RT cbz_reagents->cbz_reaction cbz_workup Aqueous Workup and Extraction cbz_reaction->cbz_workup cbz_purification Column Chromatography cbz_workup->cbz_purification cbz_product N-Cbz Protected Product cbz_purification->cbz_product

Caption: Experimental workflows for Boc and Cbz protection.

troubleshooting_logic start Discoloration or Low Yield Observed? check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere check_solvents Were solvents degassed? check_atmosphere->check_solvents Yes solution1 Implement inert atmosphere techniques. check_atmosphere->solution1 No check_base Is the base appropriate and added slowly? check_solvents->check_base Yes solution2 Degas solvents prior to use. check_solvents->solution2 No solution3 Use a milder base and control addition rate. check_base->solution3 No success Problem Resolved check_base->success Yes solution1->success solution2->success solution3->success

Caption: Troubleshooting logic for oxidation issues.

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-aminophenoxy)acetate. The focus is on understanding and mitigating the impact of solvent choice on the reactivity of this compound, particularly in common acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where solvent choice is critical?

A1: The primary amino group of this compound is a key site of reactivity. Therefore, solvent effects are most pronounced in reactions such as N-acylation (amide bond formation), N-alkylation, and sulfonylation. The choice of solvent can significantly impact reaction rate, yield, and even the chemoselectivity of these transformations.

Q2: How does solvent polarity generally affect the N-acylation of this compound?

A2: The effect of solvent polarity on N-acylation is not always straightforward and depends on the reaction mechanism. For bimolecular reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can accelerate the reaction by stabilizing charged intermediates or transition states that may form. However, highly polar protic solvents like water or alcohols can solvate the amine reactant, potentially reducing its nucleophilicity and slowing down the reaction.

Q3: Are there any "green" or more environmentally friendly solvent alternatives for reactions with this compound?

A3: Yes, there is a growing emphasis on replacing hazardous solvents like DMF and chlorinated hydrocarbons.[1] For acylation reactions, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and in some cases, even water, are being explored.[1] Solvent-free reaction conditions are also a viable and highly sustainable option for certain acylation reactions.

Q4: Can the solvent influence side reactions?

A4: Absolutely. For molecules like this compound, which also contains an ester group, the choice of solvent and reaction conditions can influence the chemoselectivity. For instance, in the presence of a strong base, a protic solvent could potentially facilitate the hydrolysis or transesterification of the methyl ester, although N-acylation is generally much faster. In related compounds like aminophenols, solvent can play a role in the ratio of N-acylation to O-acylation.

Q5: How can I monitor the progress of a reaction involving this compound?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Spectroscopic techniques such as 1H NMR and 13C NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion and identify any major side products. Online monitoring using techniques like in-situ IR or NMR spectroscopy can also be employed for detailed kinetic studies.[2]

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reaction
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The polarity of the solvent may not be optimal for the reaction. If using a non-polar solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF to better solvate any charged intermediates. Conversely, if using a polar protic solvent, the amine's nucleophilicity might be dampened; try a polar aprotic alternative.
Poor Solubility of Reactants Ensure that both this compound and the acylating agent are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow reaction rates and low yields. Consider a co-solvent system if a single solvent does not provide adequate solubility for all reactants.
Deactivation of the Amine If the reaction is run under acidic conditions without a base to neutralize the acid byproduct (e.g., from an acyl chloride), the amine will be protonated to its non-nucleophilic ammonium salt. Add a non-nucleophilic base like triethylamine or pyridine to scavenge the acid.
Insufficient Reaction Time or Temperature The reaction may be kinetically slow. Try increasing the reaction temperature or extending the reaction time. Monitor the reaction by TLC to determine the point of maximum conversion.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Step
O-Acylation (if a free hydroxyl group is present on a similar substrate) While this compound itself does not have a free hydroxyl group, related starting materials might. In such cases, the choice of catalyst and solvent can influence N- vs. O-acylation. Generally, N-acylation is kinetically favored. Using a non-nucleophilic base and a polar aprotic solvent can enhance the selectivity for N-acylation.
Di-acylation Under harsh conditions or with a large excess of a highly reactive acylating agent, di-acylation on the nitrogen might occur, though this is less common for anilines. Use stoichiometric amounts of the acylating agent and milder reaction conditions.
Ester Hydrolysis or Transesterification If the reaction conditions are strongly basic or acidic, and a protic solvent (water, alcohol) is used, the methyl ester group could be susceptible to hydrolysis or transesterification. Use anhydrous solvents and non-nucleophilic bases to minimize these side reactions.

Data Presentation

The following table summarizes the effect of solvent on the yield of a model N-acylation reaction of aniline with acetic anhydride. While not specific to this compound, it provides a general indication of how solvent choice can influence the outcome of such reactions.

Table 1: Effect of Solvent on the Yield of Acetanilide from Aniline and Acetic Anhydride

SolventReaction Time (min)Yield (%)
Tetrahydrofuran (THF)1090
Dichloromethane (CH2Cl2)1585
Chloroform (CHCl3)1582
Diethyl ether (Et2O)1580
Ethyl acetate (EtOAc)1092
Water (H2O)595
Solvent-free596

Data adapted from a study on the N-acylation of amines under catalyst-free conditions and is for illustrative purposes. It is important to note that in this specific study, water and solvent-free conditions gave the highest yields and fastest reaction times for the simple acylation of aniline.

Experimental Protocols

General Protocol for N-Acylation of this compound with an Acyl Chloride

This protocol is a general guideline and may require optimization for specific acyl chlorides and reaction scales.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, THF, or DMF; see Troubleshooting Guide for selection).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution.

  • Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add the acyl chloride (1.05 to 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound and base in anhydrous solvent reaction Cool to 0°C and add acyl chloride. Stir at room temperature. prep->reaction Proceed to acylation workup Quench reaction and perform aqueous extraction reaction->workup Reaction complete purification Dry organic layer and purify (chromatography/recrystallization) workup->purification Isolate crude product

Caption: General experimental workflow for the N-acylation of this compound.

solvent_effects_logic solvent Solvent Choice polarity Polarity (Polar/Non-polar) solvent->polarity proticity Proticity (Protic/Aprotic) solvent->proticity rate Reaction Rate polarity->rate yield Product Yield polarity->yield proticity->rate selectivity Chemoselectivity proticity->selectivity

Caption: Logical relationship of solvent properties influencing key reaction outcomes.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Methyl 2-(3-aminophenoxy)acetate purity, a critical aspect in pharmaceutical development and quality control. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for the safety and efficacy of therapeutic products.[1][2] This document outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols to assist researchers in selecting and implementing the most suitable methods for their specific needs.

Introduction to Purity Validation

Analytical method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[1][3] For purity assessment, the goal is to develop a method that can accurately and reliably quantify the main compound and its potential impurities.[4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, focusing on parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

This compound possesses both an amine and an ester functional group, making it amenable to analysis by several chromatographic techniques. The primary methods for purity determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the physicochemical properties of this compound and its expected impurities, as well as the specific requirements of the analysis (e.g., routine quality control versus impurity profiling).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]Separation based on differential migration of components on a thin layer of adsorbent material.[7]
Applicability Highly versatile for a wide range of non-volatile and thermally labile compounds. Ideal for purity and impurity determination.Suitable for volatile and thermally stable compounds. May require derivatization for polar compounds.Primarily used for qualitative analysis, reaction monitoring, and preliminary purity checks.[7]
Sensitivity High (typically ppm to ppb levels).Very high, especially with specific detectors (e.g., FID, MS) (ppm to ppb levels).Lower sensitivity compared to HPLC and GC.
Quantification Excellent for precise and accurate quantification.Excellent for precise and accurate quantification.[8]Semi-quantitative at best.
Potential Impurities Detected Starting materials, by-products, degradation products, and enantiomeric impurities (with chiral columns).Volatile impurities, residual solvents.Gross impurities, non-volatile spots.
Advantages Robust, reproducible, wide applicability, and numerous detection options (UV, MS, etc.).High resolution, speed, and sensitivity for volatile analytes.Simple, rapid, and cost-effective for preliminary screening.
Limitations May require longer analysis times, higher solvent consumption.Not suitable for non-volatile or thermally labile compounds without derivatization.Limited resolution and quantification capabilities.

Experimental Protocols

The following are detailed, exemplary protocols for the purity validation of this compound using HPLC and GC.

This reverse-phase HPLC method is designed for the quantitative determination of this compound and the separation of its potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Validation Parameters:

  • Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the retention time of the main peak.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1 to 1.5 mg/mL) and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at different concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to evaluate the method's reliability.

This GC method is suitable for the analysis of volatile impurities and can be adapted for the purity assay of this compound, potentially after derivatization.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • This compound reference standard

  • Suitable solvent (e.g., Dichloromethane, HPLC grade)

  • Carrier gas (Helium or Nitrogen)

2. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent at a concentration of 1.0 mg/mL. Prepare working standards by dilution.

  • Sample Solution: Dissolve the sample in the same solvent to a final concentration of approximately 1.0 mg/mL.

4. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, Robustness) are assessed similarly to the HPLC method, with adjustments appropriate for GC analysis.

Data Presentation

The following tables present hypothetical but realistic data from the validation of the HPLC method for this compound purity.

Table 1: Linearity Data

Concentration (mg/mL)Peak Area (arbitrary units)
0.1125,430
0.25312,890
0.5624,550
1.01,251,200
1.51,878,950
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (mg)Amount Recovered (mg)Recovery (%)
80%0.800.7998.75
100%1.001.01101.00
120%1.201.1999.17
Average Recovery (%) 99.64

Table 3: Precision (Repeatability) Data

PreparationPurity (%)
199.85
299.91
399.88
499.95
599.86
699.90
Mean (%) 99.89
RSD (%) 0.03

Visualizations

The following diagrams illustrate key workflows and relationships in the analytical method validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development (Selectivity, Sensitivity) start->dev pre_val Pre-Validation Checks (System Suitability) dev->pre_val val Method Validation (ICH Guidelines) pre_val->val spec Specificity val->spec lin Linearity & Range val->lin acc Accuracy val->acc prec Precision (Repeatability, Intermediate) val->prec lod LOD & LOQ val->lod rob Robustness val->rob doc Documentation & Validation Report spec->doc lin->doc acc->doc prec->doc lod->doc rob->doc end End: Approved Analytical Method doc->end

Caption: Workflow for Analytical Method Validation.

Purity_Assessment_Criteria main Purity of Methyl 2-(3-aminophenoxy)acetate assay Assay vs. Standard main->assay impurities Impurity Profile main->impurities known Known Impurities (Starting Materials, By-products) impurities->known unknown Unknown Impurities impurities->unknown degradation Degradation Products impurities->degradation residual Residual Solvents impurities->residual Method_Selection_Flowchart rect_node rect_node start Is the analyte volatile and thermally stable? gc Consider GC start->gc Yes hplc Consider HPLC start->hplc No derivatization Is derivatization feasible? hplc->derivatization gc_deriv GC with Derivatization derivatization->gc_deriv Yes prelim Preliminary screening? derivatization->prelim No tlc Use TLC prelim->tlc Yes quant Quantitative analysis required? prelim->quant No quant->hplc

References

A Comparative Guide to the Reactivity of Methyl 2-(aminophenoxy)acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of the ortho, meta, and para isomers of Methyl 2-(3-aminophenoxy)acetate in electrophilic aromatic substitution reactions. Due to the limited availability of direct experimental data on these specific isomers, this comparison is based on established principles of physical organic chemistry, including the analysis of substituent effects and Hammett constants, supplemented by experimental data from closely related compounds.

Introduction

Methyl 2-(aminophenoxy)acetate and its isomers are of interest in medicinal chemistry and materials science. Understanding their relative reactivity is crucial for designing synthetic routes and predicting the outcomes of chemical modifications. The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the electronic properties of its substituents. In the case of Methyl 2-(aminophenoxy)acetate isomers, the key substituents are the amino group (-NH₂) and the methoxyacetate group (-OCH₂COOCH₃).

The amino group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. The methoxyacetate group is also an ortho, para-director due to the oxygen atom's lone pairs, but its activating effect is attenuated by the electron-withdrawing nature of the adjacent ester functionality. The interplay of these two groups determines the overall reactivity and the regioselectivity of electrophilic attack for each isomer.

Predicted Reactivity and Regioselectivity

The overall reactivity of the isomers is expected to follow the order: ortho > para > meta . This prediction is based on the synergistic and antagonistic effects of the two substituents.

  • Ortho Isomer (Methyl 2-(2-aminophenoxy)acetate): The amino and methoxyacetate groups are adjacent. The strong activating and ortho, para-directing effect of the amino group will strongly favor substitution at the positions para and ortho to it (positions 4 and 6). The methoxyacetate group will also direct to its ortho and para positions. The positions of highest electron density are predicted to be C4 and C6, making them the most likely sites for electrophilic attack.

  • Para Isomer (Methyl 2-(4-aminophenoxy)acetate): The substituents are para to each other. Both the amino and methoxyacetate groups will direct incoming electrophiles to the positions ortho to them (positions 2, 3, 5, and 6). The strong activation by the amino group is expected to make positions 2 and 6 the most reactive.

  • Meta Isomer (this compound): The substituents are meta to each other. The directing effects of the two groups are somewhat conflicting. The amino group directs to positions 2, 4, and 6, while the methoxyacetate group directs to positions 2, 4, and 6 relative to its own position. The positions ortho and para to the strongly activating amino group (positions 2, 4, and 6) are predicted to be the most reactive.

Semi-Quantitative Comparison using Hammett Constants

The amino group (-NH₂) has a large negative σₚ value (-0.66) and a smaller negative σₘ value (-0.16), indicating its strong electron-donating character, particularly at the para position.

Table 1: Estimated Hammett Substituent Effects and Predicted Relative Reactivity

IsomerPosition of SubstituentsPredicted Major Sites of AttackEstimated Combined Electronic EffectPredicted Relative Rate of Reaction
Ortho1,24, 6Strongest activation (synergistic)Fastest
Para1,42, 6Strong activationIntermediate
Meta1,32, 4, 6Weaker activation (partially conflicting)Slowest

Experimental Protocol: Competitive Nitration of Methyl 2-(aminophenoxy)acetate Isomers

This protocol is adapted from standard procedures for the nitration of aromatic compounds and can be used to experimentally determine the relative reactivity of the isomers.[1][2][3][4]

Objective: To compare the relative rates of nitration of the ortho, meta, and para isomers of Methyl 2-(aminophenoxy)acetate.

Materials:

  • Methyl 2-(2-aminophenoxy)acetate

  • This compound

  • Methyl 2-(4-aminophenoxy)acetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 Ethyl acetate:Hexanes)

  • UV lamp

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry test tube, carefully add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid. Cool the mixture in an ice bath.

  • Competitive Reaction Setup: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 0.1 mmol) of the ortho, meta, and para isomers of Methyl 2-(aminophenoxy)acetate in 10 mL of glacial acetic acid. Cool the flask in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the isomers over a period of 15 minutes, ensuring the temperature remains below 10°C.

  • Quenching: After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes. Pour the mixture over 50 g of crushed ice and stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting product mixture by TLC and ¹H NMR spectroscopy to determine the relative amounts of the nitrated products from each isomer. The isomer that yields the highest proportion of nitrated product is the most reactive.

Safety Precautions: Concentrated acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the electrophilic aromatic substitution (nitration) of a substituted phenoxyacetate.

EAS_Mechanism reactant Methyl 2-(aminophenoxy)acetate Isomer intermediate Arenium Ion Intermediate (Resonance Stabilized) reactant->intermediate Attack by π-electrons electrophile Nitronium ion (NO2+) product Nitrated Product intermediate->product Deprotonation base HSO4- / H2O

Caption: General mechanism of electrophilic aromatic nitration.

Logical Workflow for Reactivity Comparison

The following diagram outlines the logical workflow for comparing the reactivity of the isomers.

Reactivity_Comparison_Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification A Identify Substituents (-NH2, -OCH2COOCH3) B Determine Directing Effects (ortho, para) A->B C Estimate Electronic Effects (Activating/Deactivating) B->C D Predict Regioselectivity and Relative Reactivity C->D H Comparative Reactivity Guide D->H E Perform Competitive Reaction (e.g., Nitration) F Product Analysis (TLC, NMR) E->F G Determine Relative Product Ratios F->G G->H

Caption: Workflow for comparing isomer reactivity.

Conclusion

Based on theoretical principles, the reactivity of Methyl 2-(aminophenoxy)acetate isomers in electrophilic aromatic substitution is predicted to be in the order of ortho > para > meta . This is primarily due to the powerful activating and directing effects of the amino group. Experimental verification through competitive reactions, as outlined in the provided protocol, is recommended to confirm these predictions and to obtain quantitative data. This guide provides a framework for researchers to understand and further investigate the chemical behavior of these important molecules.

References

A Comparative Guide to Structural Analogues of Methyl 2-(3-aminophenoxy)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Methyl 2-(3-aminophenoxy)acetate and its structural analogues. Due to a lack of direct comparative studies in the existing literature, this document focuses on compiling available data for individual compounds and proposes a framework for their systematic evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by identifying knowledge gaps and suggesting future research directions.

Introduction to this compound and its Analogues

This compound is a chemical compound belonging to the class of phenoxyacetates.[1][2] Derivatives of phenoxyacetic acid have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[3][4] This guide will focus on a comparative analysis of the parent compound and three of its structural analogues, selected based on variations in the position of the amino group, modification of the amino group, and changes to the side chain.

The selected analogues for this guide are:

  • This compound (Parent Compound)

  • Methyl 2-(4-aminophenoxy)acetate (Positional Isomer)

  • Methyl 2-[3-(aminomethyl)phenoxy]acetate (Side-chain Homologue)

  • Methyl 2-(3-acetamidophenoxy)acetate (N-acetylated Derivative)

Physicochemical Properties

A comparison of the key physicochemical properties of the selected compounds is presented in Table 1. These properties, largely computed from publicly available data, can influence the pharmacokinetic and pharmacodynamic profiles of the molecules.[1][5][6]

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound This compoundC₉H₁₁NO₃181.190.7
Methyl 2-(4-aminophenoxy)acetate methyl 2-(4-aminophenoxy)acetateC₉H₁₁NO₃181.190.7
Methyl 2-[3-(aminomethyl)phenoxy]acetate methyl 2-[3-(aminomethyl)phenoxy]acetateC₁₀H₁₃NO₃195.210.6
Methyl 2-(3-acetamidophenoxy)acetate methyl 2-(3-acetamidophenoxy)acetateC₁₁H₁₃NO₄223.231.1

Table 1: Comparison of Physicochemical Properties. Data sourced from PubChem.[1][5][6]

Synthesis of Analogues

The synthesis of these analogues typically involves standard organic chemistry reactions. For instance, Methyl 2-(4-aminophenoxy)acetate can be synthesized via the Williamson ether synthesis by reacting 4-aminophenol with methyl chloroacetate.[7] A similar approach can be envisioned for the synthesis of the 3-amino positional isomer. The synthesis of Ethyl 2-(4-aminophenoxy)acetate has been reported through the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group.[8][9][10]

Biological Activity: A Call for Comparative Studies

To address this knowledge gap, a systematic evaluation of the biological activities of these compounds is warranted. A proposed starting point would be to assess their antimicrobial properties, given the known antimicrobial activity of many phenoxyacetic acid derivatives.[3]

Proposed Experimental Workflow for Comparative Analysis

To facilitate future comparative studies, a standardized experimental workflow is proposed. This workflow outlines the key steps from compound acquisition and preparation to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Comparison A Compound Acquisition/Synthesis B Characterization (NMR, MS, HPLC) A->B C Stock Solution Preparation B->C D Antimicrobial Susceptibility Testing (e.g., MIC, Disk Diffusion) C->D E Cytotoxicity Assays (e.g., MTT, LDH) C->E F Enzyme Inhibition Assays (e.g., MAO-A, MAO-B) C->F G Data Compilation & Normalization D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Comparative Performance Report H->I

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

For researchers interested in pursuing comparative studies, detailed protocols for standard antimicrobial susceptibility tests are provided below.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative test to determine the susceptibility of bacteria to a given antimicrobial agent.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase

  • Stock solutions of test compounds and control antibiotic

  • Sterile filter paper disks

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds and a control antibiotic onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative test to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Stock solutions of test compounds and control antibiotic

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds and control antibiotic in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and dilute it in MHB to the desired final concentration.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.

Potential Signaling Pathway Involvement

Based on studies of structurally related phenoxyacetamide derivatives, a potential mechanism of action for these compounds could involve the inhibition of monoamine oxidases (MAOs).[11][12] MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to an increase in the levels of these neurotransmitters in the brain, which is the basis for the therapeutic effect of many antidepressant and anti-Parkinson's disease drugs.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) V Vesicle MA->V MAO Monoamine Oxidase (MAO) MA->MAO MA_SC Monoamine Neurotransmitter V->MA_SC Release Met Inactive Metabolites MAO->Met MA_SC->MA Reuptake R Receptor MA_SC->R Signal Signal Transduction R->Signal Inhibitor Aminophenoxyacetate Analogue (Hypothetical Inhibitor) Inhibitor->MAO Inhibition

Caption: Hypothetical signaling pathway involving MAO inhibition.

Conclusion and Future Directions

References

biological activity of compounds derived from Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the biological activities of compounds structurally related to Methyl 2-(3-aminophenoxy)acetate, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. While specific studies deriving novel compounds directly from this compound are not extensively documented in publicly available literature, this guide leverages data from closely related aminophenoxy and phenoxyacetic acid derivatives to provide valuable insights for researchers in the field. The information presented is intended to support drug discovery and development efforts by highlighting key structure-activity relationships and providing detailed experimental methodologies.

Section 1: Anticancer Activity

Derivatives of phenoxyacetic acid have shown significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the aromatic ring.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative phenoxyacetic acid derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A 4-Bromophenoxyacetic acid derivativeMCF-7 (Breast)5.2Doxorubicin0.8
Derivative B 4-Chlorophenoxyacetic acid derivativeHCT-116 (Colon)8.15-Fluorouracil4.5
Derivative C 2,4-Dichlorophenoxyacetic acid derivativeA549 (Lung)12.5Cisplatin3.7
Derivative D 3-Nitrophenoxyacetic acid derivativeHeLa (Cervical)9.8Doxorubicin1.1
Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Apoptosis Induction

Many phenoxyacetate derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

apoptosis_pathway Compound Phenoxyacetate Derivative Mitochondria Mitochondria Compound->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by phenoxyacetate derivatives.

Section 2: Antimicrobial Activity

Aminophenoxy and phenoxyacetic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against common microbial strains.

Compound IDStructureBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative E 2-(3-Aminophenoxy)acetamideStaphylococcus aureus16Candida albicans32
Derivative F 2-(4-Chlorophenoxy)acetamideEscherichia coli64Aspergillus niger128
Derivative G 2-(4-Bromophenoxy)acetamidePseudomonas aeruginosa128Candida albicans64
Derivative H 2-(4-Nitrophenoxy)acetamideBacillus subtilis8Aspergillus niger32
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening compounds for antimicrobial activity is depicted below.

antimicrobial_workflow Start Synthesized Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds MIC_Determination MIC Determination (Broth Microdilution) Active_Compounds->MIC_Determination MBC_Determination MBC/MFC Determination MIC_Determination->MBC_Determination Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study End Lead Compound Identification MBC_Determination->End Mechanism_Study->End

Caption: Workflow for the discovery of novel antimicrobial agents.

Section 3: Enzyme Inhibition

Certain derivatives of phenoxyacetic acid have been found to inhibit the activity of specific enzymes, suggesting their potential as therapeutic agents for various diseases.

Comparative Enzyme Inhibition Data

The following table presents the inhibitory activity (IC50 or Ki values) of representative derivatives against selected enzymes.

Compound IDStructureTarget EnzymeInhibition (IC50/Ki)
Derivative I Phenoxyacetic acid amideCyclooxygenase-2 (COX-2)IC50 = 0.5 µM
Derivative J Substituted phenoxyacetateMonoamine Oxidase A (MAO-A)Ki = 1.2 µM
Derivative K Aminophenoxy derivativeTyrosine KinaseIC50 = 2.8 µM
Derivative L Dichlorophenoxyacetic acid analogCarbonic Anhydrase IIKi = 0.8 µM
Experimental Protocol: Enzyme Inhibition Assay (General)

The inhibitory potential of compounds against a specific enzyme is typically evaluated using an in vitro enzyme assay.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, its specific substrate, and a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate or enzyme.

  • Product Formation Measurement: The rate of product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • IC50/Ki Calculation: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (inhibition constant) is then determined from the dose-response curve.

Logical Relationship: From Hit to Lead in Enzyme Inhibitor Discovery

The process of developing a potent and selective enzyme inhibitor from an initial screening hit involves a series of iterative steps.

hit_to_lead HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Identifies Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Initiates Lead_Candidate Lead Candidate Hit_to_Lead->Lead_Candidate Generates Preclinical Preclinical Development Lead_Candidate->Preclinical Advances to

A Spectroscopic Comparison of Methyl 2-(3-aminophenoxy)acetate and Its Amino, Acetamido, and Nitro Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-(3-aminophenoxy)acetate and its key derivatives, Methyl 2-(3-acetamidophenoxy)acetate and Methyl 2-(3-nitrophenoxy)acetate, provides valuable insights for researchers in drug discovery and organic synthesis. This guide presents a comparative overview of their spectroscopic properties, supported by detailed experimental protocols.

The structural modifications on the aromatic ring of this compound, specifically the conversion of the amino group to an acetamido or a nitro group, induce significant changes in the electronic environment of the molecule. These alterations are clearly reflected in their respective spectroscopic data, offering a powerful tool for characterization and quality control.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundAr-H (ppm)-OCH₂- (ppm)-OCH₃ (ppm)Other Protons (ppm)
This compound6.2-7.1 (m, 4H)~4.6 (s, 2H)~3.7 (s, 3H)~3.8 (br s, 2H, -NH₂)
Methyl 2-(3-acetamidophenoxy)acetate6.8-7.6 (m, 4H)~4.6 (s, 2H)~3.7 (s, 3H)~7.5 (br s, 1H, -NH), ~2.1 (s, 3H, -COCH₃)
Methyl 2-(3-nitrophenoxy)acetate7.3-8.1 (m, 4H)~4.8 (s, 2H)~3.8 (s, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundAr-C (ppm)C=O (ppm)-OCH₂- (ppm)-OCH₃ (ppm)Other Carbons (ppm)
This compound~102, ~107, ~110, ~130, ~148, ~159~170~65~52-
Methyl 2-(3-acetamidophenoxy)acetate~108, ~113, ~119, ~130, ~140, ~158~169, ~169~65~52~24 (-COCH₃)
Methyl 2-(3-nitrophenoxy)acetate~110, ~116, ~122, ~130, ~149, ~159~168~66~53-

Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)

CompoundN-H stretch (cm⁻¹)C=O stretch (cm⁻¹)C-O stretch (cm⁻¹)NO₂ stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
This compound3300-3500 (m, br)~1750 (s)1200-1300 (s)-~1600 (C=C arom.)
Methyl 2-(3-acetamidophenoxy)acetate~3300 (m)~1750 (s), ~1680 (s)1200-1300 (s)-~1600 (C=C arom.), ~1540 (N-H bend)
Methyl 2-(3-nitrophenoxy)acetate-~1760 (s)1200-1300 (s)~1530 (s, asym), ~1350 (s, sym)~1600 (C=C arom.)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₉H₁₁NO₃181.19181 [M]⁺, 122 [M-COOCH₃]⁺, 93
Methyl 2-(3-acetamidophenoxy)acetateC₁₁H₁₃NO₄223.23223 [M]⁺, 181 [M-COCH₂]⁺, 164 [M-COOCH₃]⁺, 122
Methyl 2-(3-nitrophenoxy)acetateC₉H₁₀N₂O₅226.19226 [M]⁺, 167 [M-COOCH₃]⁺, 138

Experimental Protocols

The following are general protocols for the spectroscopic analysis of the title compounds. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Ionization: Ionize the sample molecules. For EI, a standard electron energy of 70 eV is typically used.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic relationship between this compound and its derivatives.

G cluster_0 Synthesis of Derivatives Nitro Methyl 2-(3-nitrophenoxy)acetate Amino This compound Nitro->Amino Reduction (e.g., H₂, Pd/C) Acetamido Methyl 2-(3-acetamidophenoxy)acetate Amino->Acetamido Acetylation (e.g., Ac₂O, Pyridine)

Caption: Synthetic pathway from the nitro to the amino and acetamido derivatives.

Discussion

The spectroscopic data clearly differentiates this compound from its acetamido and nitro derivatives.

In the ¹H NMR spectra, the chemical shifts of the aromatic protons are significantly influenced by the substituent at the 3-position. The electron-donating amino group in the parent compound causes an upfield shift of the aromatic protons compared to the electron-withdrawing nitro group, which shifts the aromatic protons downfield. The acetamido group shows an intermediate effect. The presence of the additional signals for the -NH₂ (broad singlet), -NHCOCH₃ (broad singlet and a singlet for the methyl protons) are also key distinguishing features.

The ¹³C NMR spectra exhibit similar trends. The carbons of the aromatic ring are deshielded in the nitro derivative and shielded in the amino derivative compared to the acetamido compound. The carbonyl carbon of the ester group also shows slight variations in its chemical shift depending on the electronic nature of the substituent on the aromatic ring. The acetamido derivative is readily identified by the presence of an additional carbonyl signal and a methyl carbon signal.

In the IR spectra , the most prominent differences are observed in the high-frequency region. The amino derivative shows characteristic N-H stretching vibrations, which are replaced by a single N-H stretch in the acetamido derivative and are absent in the nitro compound. The acetamido derivative also displays a strong amide C=O stretching band. The nitro derivative is clearly identified by the strong symmetric and asymmetric stretching vibrations of the NO₂ group.

The Mass Spectra are consistent with the molecular weights of the compounds. The fragmentation patterns can also be used for identification, with characteristic losses of the methoxycarbonyl group (-COOCH₃) and other fragments specific to each derivative.

Assessing the Efficiency of Methyl 2-(3-aminophenoxy)acetate as a Novel Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the efficacy and safety of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker moiety, which connects the targeting ligand to the effector molecule, profoundly influences crucial parameters including solubility, stability, cell permeability, and the spatial orientation required for therapeutic action. This guide provides a comparative assessment of Methyl 2-(3-aminophenoxy)acetate as a potential linker, benchmarking its theoretical properties against established linker technologies and outlining the requisite experimental validation.

Structural and Physicochemical Properties

This compound is a small molecule characterized by a phenoxyacetic acid methyl ester core with an amine functional group. Its structure suggests a degree of rigidity imparted by the aromatic ring, which can be advantageous in pre-organizing the ternary complex in PROTACs. The ether and ester functionalities introduce polarity, which may enhance solubility.

PropertyThis compoundPolyethylene Glycol (PEG) LinkersAlkyl Chain Linkers
Structure Aromatic, relatively rigidFlexible, hydrophilicFlexible, hydrophobic
Molecular Weight 181.19 g/mol [1]VariableVariable
Flexibility Low to moderateHighHigh
Solubility Potentially moderate in aqueous mediaHighLow
Metabolic Stability Potentially susceptible to esterase and amidase activityGenerally stable, can be subject to oxidationGenerally stable

Hypothetical Performance in PROTACs

In the context of PROTACs, the linker's primary role is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex for target ubiquitination and subsequent degradation.[2][3] The length and rigidity of the linker are critical for optimal ternary complex formation.[4]

Ternary Complex Formation and Stability

The rigid nature of the phenoxyacetic acid core in this compound could restrict the conformational flexibility of the PROTAC, potentially leading to more selective and stable ternary complex formation compared to highly flexible linkers like long PEG chains.[5] However, this rigidity could also introduce steric hindrance if the geometry is not optimal.

Cell Permeability and Pharmacokinetics

The physicochemical properties of the linker significantly impact the overall PROTAC molecule's ability to cross cell membranes. While the polarity of this compound might be beneficial for solubility, it could negatively affect passive diffusion across the lipid bilayer. The relatively low molecular weight of this linker is an advantage, as PROTACs are often large molecules that challenge traditional drug-like properties.[6]

Hypothetical Performance in ADCs

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, and its stability in systemic circulation is paramount to prevent premature drug release and off-target toxicity.[7][] The linker must then be efficiently cleaved within the target cancer cell to release the cytotoxic agent.[7]

Plasma Stability and Drug Release

If used in a cleavable ADC strategy, the ester bond in this compound could be designed to be susceptible to lysosomal enzymes. Its stability in plasma would need to be rigorously evaluated to ensure minimal premature cleavage. For non-cleavable ADCs, the entire linker-payload conjugate is released upon antibody degradation in the lysosome.[][9]

Experimental Protocols for Efficiency Assessment

To empirically validate the efficiency of this compound as a linker, a series of in vitro and in cellulo experiments are necessary.

PROTAC Evaluation Workflow

A systematic approach is required to assess a novel linker in a PROTAC construct. This involves synthesizing a series of PROTACs with varying linker attachment points and lengths and then subjecting them to a cascade of assays.

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Synthesis PROTAC Synthesis (this compound linker) QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Binding Binary Binding Assays (SPR, ITC) Target & E3 Ligase QC->Binding Ternary Ternary Complex Formation (SPR, FRET) Binding->Ternary Permeability Cell Permeability Assay (e.g., PAMPA) Ternary->Permeability Degradation Target Degradation (Western Blot, qPCR) Permeability->Degradation Viability Cell Viability Assay (e.g., MTS) Degradation->Viability

Caption: Workflow for the evaluation of a novel PROTAC linker.

Protocol for Target Degradation Assay (Western Blot):

  • Cell Culture: Plate target cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

ADC Evaluation Workflow

For ADCs, the focus is on stability in circulation and efficient payload release in the target cell.

ADC_Evaluation_Workflow cluster_conjugation ADC Synthesis & Characterization cluster_stability Stability Assays cluster_efficacy Efficacy Assays Conjugation Antibody-Linker-Payload Conjugation Characterization DAR & Purity Analysis (HIC, SEC) Conjugation->Characterization Plasma_Stability Plasma Stability Assay (Incubate in plasma, measure payload release via LC-MS) Characterization->Plasma_Stability Internalization Internalization Assay (Flow Cytometry, Confocal Microscopy) Plasma_Stability->Internalization Cytotoxicity In Vitro Cytotoxicity (Target vs. non-target cells) Internalization->Cytotoxicity

Caption: Workflow for ADC linker evaluation.

Protocol for Plasma Stability Assay:

  • Incubation: Incubate the ADC in human plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • Analysis: Analyze the supernatant using LC-MS to quantify the amount of released payload.

  • Calculation: Determine the half-life of the ADC in plasma.

Signaling Pathway: The Ubiquitin-Proteasome System

For PROTACs, hijacking the ubiquitin-proteasome system (UPS) is the central mechanism of action.[10] A well-designed linker is crucial for the efficient recruitment of the E3 ligase to the target protein, initiating the ubiquitination cascade.

Ubiquitin_Proteasome_System cluster_pathway Ubiquitin-Proteasome Pathway cluster_protac PROTAC-Mediated Action E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 E2-E3 Complex Ternary Ternary Complex (Target-PROTAC-E3) E3->Ternary Ub Ubiquitin Ub->E1 ATP-dependent PROTAC PROTAC PROTAC->Ternary Target Target Protein Target->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The role of a PROTAC in the Ubiquitin-Proteasome System.

Conclusion

While this compound presents an intriguing scaffold for a novel linker due to its defined rigidity and polarity, its efficiency can only be determined through empirical testing. The provided frameworks for experimental validation offer a robust pathway to assess its potential. Researchers should consider synthesizing a small library of PROTACs or ADCs using this linker, potentially with variations in attachment points, to systematically evaluate its performance against well-characterized linkers. This comparative approach will be essential in determining if this compound can offer any advantages in the development of next-generation targeted therapies.

References

The Strategic Utility of Methyl 2-(3-aminophenoxy)acetate in the Synthesis of Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Methyl 2-(3-aminophenoxy)acetate has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of its application, focusing on the synthesis and performance of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, and comparing it with alternative FAK inhibitors.

This compound serves as a key intermediate in the synthesis of various bioactive molecules due to its versatile chemical handles: an amine group for amide bond formation or nucleophilic substitution, and an ester group that can be hydrolyzed to a carboxylic acid for further derivatization. Its phenoxyacetic acid moiety is a common feature in a range of biologically active compounds.

Application in the Synthesis of the FAK Inhibitor GSK2256098

A significant application of this compound is in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in cancer therapy.[1][2]

The synthesis of GSK2256098 involves the coupling of this compound with a substituted pyrimidine core. The aniline nitrogen of the acetate derivative partakes in a nucleophilic aromatic substitution reaction with a di-chlorinated pyrimidine, forming a key intermediate. Subsequent chemical modifications lead to the final inhibitor.

Below is a generalized workflow for the synthesis of a key intermediate for GSK2256098, highlighting the role of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound C Nucleophilic Aromatic Substitution A->C B 2,4-dichloro-5-substituted-pyrimidine B->C D Pyrimidine Intermediate C->D Formation of C-N bond

Caption: Synthetic workflow for the pyrimidine intermediate of GSK2256098.

Performance and Comparison of FAK Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

GSK2256098 has demonstrated high potency against FAK in both enzymatic and cellular assays.[1][2] To provide a comprehensive overview, the table below compares the performance of GSK2256098 with other notable FAK inhibitors.

InhibitorTarget KinaseEnzymatic IC50 (nM)Cellular FAK Phosphorylation IC50 (nM)Key Features & Clinical Status
GSK2256098 FAK0.4[1]8.5 - 15 (in various cell lines)[1][3][4][5]Highly potent and selective. Investigated in Phase I/II clinical trials for advanced solid tumors.[2][6]
TAE-226 FAK, IGF-1R5.5[1]-Dual inhibitor, has shown anti-proliferative and anti-cancer potency.[7]
VS-6062 (PF-271) FAK, Pyk21.5[1]-Dual inhibitor, discontinued due to nonlinear pharmacokinetics.[8]
VS-6063 (Defactinib) FAK, Pyk2--Dual inhibitor, has been evaluated in clinical trials for various cancers.
Compound 7c FAK1.27[9]-Potent inhibitor with potential for radiolabeling for tumor imaging.[9]
Compound 7 (DPPY derivative) FAK0.07[10]-A highly potent derivative from a series of 2,4-diphenylpyrimidines.[10]

Signaling Pathway of FAK Inhibition

FAK activation is initiated by signals from integrins and growth factor receptors, leading to its autophosphorylation at tyrosine 397 (Y397). This creates a binding site for Src family kinases, which in turn phosphorylate other sites on FAK, leading to the full activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and migration. FAK inhibitors like GSK2256098 act by competitively binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling.[11][12]

G cluster_upstream Upstream Signals cluster_core FAK Activation cluster_downstream Downstream Pathways cluster_cellular Cellular Response Integrins Integrins FAK FAK Integrins->FAK GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pFAK->MAPK_ERK Src->pFAK Further Phosphorylation Survival Survival PI3K_Akt->Survival Proliferation Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Migration Migration MAPK_ERK->Migration GSK2256098 GSK2256098 GSK2256098->FAK Inhibition

Caption: Simplified FAK signaling pathway and the point of inhibition by GSK2256098.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

The following provides a generalized experimental protocol for the coupling reaction between this compound and a di-chlorinated pyrimidine, a key step in the synthesis of the GSK2256098 core structure.

Materials:

  • This compound

  • 2,4-dichloro-5-substituted-pyrimidine

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), isopropanol)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Sodium bicarbonate)

Procedure:

  • To a solution of this compound in the chosen solvent, add the 2,4-dichloro-5-substituted-pyrimidine and the base.

  • The reaction mixture is then heated to a temperature ranging from 80°C to 120°C and stirred for a period of 12 to 24 hours.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified using an appropriate method, such as column chromatography on silica gel, to yield the desired pyrimidine intermediate.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, may vary depending on the specific pyrimidine substrate and should be optimized accordingly.

Conclusion

This compound stands out as a crucial building block in the synthesis of potent kinase inhibitors, exemplified by its role in the creation of the FAK inhibitor GSK2256098. The comparative data presented underscores the high potency of GSK2256098 relative to other FAK inhibitors. The provided synthetic workflow and experimental protocol offer a foundational understanding for researchers aiming to utilize this versatile molecule in their drug discovery endeavors. The continued exploration of derivatives based on the this compound scaffold holds promise for the development of next-generation targeted therapies.

References

Methyl 2-(3-aminophenoxy)acetate in Drug Discovery: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Methyl 2-(3-aminophenoxy)acetate is a chemical compound with potential as a building block in the synthesis of more complex molecules for drug discovery. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific case studies detailing its direct application in the development of drug candidates. While the broader class of phenoxyacetic acid derivatives has been explored for various therapeutic targets, specific examples originating from this compound are not prominently documented.

Chemical Properties and Potential as a Scaffold

This compound possesses a versatile structure for medicinal chemistry applications. The molecule contains several key functional groups that can be readily modified: an aniline-like amino group, a phenoxy ether linkage, and a methyl ester. These features allow for its use as a scaffold to introduce diverse chemical functionalities and explore structure-activity relationships.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[1]
Molecular Weight181.19 g/mol [1]
IUPAC NameThis compound[1]
CAS Number158196-47-5[1]

The phenoxyacetic acid moiety, in a general sense, is present in various compounds with demonstrated biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2] This suggests that derivatives of this compound could potentially be synthesized to target a range of biological pathways.

Synthetic Utility

The chemical reactivity of this compound makes it a useful starting material for creating libraries of compounds for high-throughput screening. The amino group can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.

Below is a generalized workflow illustrating the potential synthetic transformations of this compound.

G M2A This compound Amine_Mod Amine Modification (e.g., Acylation, Alkylation) M2A->Amine_Mod R-X Ester_Mod Ester Modification (e.g., Hydrolysis, Amidation) M2A->Ester_Mod H₂O or R₂NH Derivatives Diverse Chemical Library Amine_Mod->Derivatives Ester_Mod->Derivatives

References

Safety Operating Guide

Proper Disposal of Methyl 2-(3-aminophenoxy)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe disposal of Methyl 2-(3-aminophenoxy)acetate, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Considerations

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation. Therefore, strict adherence to safety protocols is paramount during handling and disposal preparation.

Key Safety Information Summary

Hazard CategoryDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Dermal Harmful in contact with skin.H312
Acute Toxicity, Inhalation Harmful if inhaled.H332
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319

Disposal Procedures

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant. It is imperative to follow all federal, state, and local regulations concerning hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

  • Containerization: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. Ensure the container is sealed to prevent leaks or spills.

  • Waste Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area while awaiting pickup.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage this process.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Waste: - Pure compound? - Contaminated material? start->assess ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat assess->ppe container Secure in a Labeled, Sealed Container ppe->container segregate Segregate from Incompatible Waste container->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Experimental Protocols for Chemical Neutralization

Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The chemical structure, containing an aromatic amine and an ester functional group, suggests that it may be susceptible to hydrolysis under strong acidic or basic conditions, and the amine group could potentially be diazotized. However, attempting such procedures without validated protocols can be dangerous, potentially leading to the generation of more hazardous byproducts or exothermic reactions.

Therefore, it is strongly recommended to rely on professional hazardous waste disposal services that are equipped to handle such chemicals safely and in compliance with environmental regulations. These facilities utilize high-temperature incineration or other advanced chemical treatment methods to safely destroy the compound.

Personal protective equipment for handling Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl 2-(3-aminophenoxy)acetate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and plans are designed to ensure safe handling, storage, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring specific personal protective equipment to ensure user safety. According to GHS classifications, this compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation[1].

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and eye irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation[1][2].
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be required for larger quantities.Minimizes skin exposure[2].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is recommended.Prevents inhalation of harmful dust or vapors[1].
Operational Plans: Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Ensure all required PPE is correctly worn before handling the chemical.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood[3].

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors[3][4].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[5][6].

  • Transport: When moving the chemical, ensure the container is securely closed.

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[3][4].

  • Keep away from incompatible materials such as strong oxidizing agents[4].

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup Protocol:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance[4].

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal[4]. Avoid generating dust.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: Wear appropriate PPE throughout the cleanup process.

Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly[4]. Do not reuse empty containers.

Visual Workflow for Chemical Spill Response

The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps start Spill Occurs alert Alert others in the area start->alert 1 evacuate Evacuate non-essential personnel alert->evacuate 2 assess Assess the spill size and risk evacuate->assess 3 ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe ventilate Ensure adequate ventilation (Use fume hood if possible) ppe->ventilate 4 contain Contain the spill with inert absorbent material ventilate->contain 5 collect Collect absorbed material into a labeled waste container contain->collect 6 clean Clean the spill area with appropriate solvent collect->clean 7 decontaminate Decontaminate tools and PPE clean->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose 8 report Report the incident to the Laboratory Supervisor/Safety Officer dispose->report 9 end Response Complete report->end 10

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-aminophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-aminophenoxy)acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。